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  • Product: tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate
  • CAS: 1426425-59-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 5-Hydroxy-3-iodo-1H-indazole Derivatives: Strategies, Protocols, and Applications

Abstract The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The specific functionalization of this privileged structure is paramount in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The specific functionalization of this privileged structure is paramount in drug discovery to modulate pharmacological properties. This guide provides an in-depth technical overview of the synthetic strategies for preparing 5-hydroxy-3-iodo-1H-indazole derivatives. These molecules are highly valuable synthetic intermediates, where the 5-hydroxy group serves as a key hydrogen bonding motif or a site for further derivatization, and the 3-iodo substituent acts as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. We will explore two primary, field-proven strategies: the direct, regioselective iodination of protected 5-hydroxy-1H-indazole precursors and the strategic use of the Sandmeyer reaction to introduce the iodo group. This guide details the causality behind experimental choices, provides step-by-step protocols, and discusses the application of these building blocks in the development of complex molecular architectures.

Introduction: The Strategic Value of the 5-Hydroxy-3-iodo-1H-indazole Scaffold

The indazole ring system is a bioisostere of indole and is present in a multitude of clinically significant drugs, including the anti-cancer agent axitinib and the antiemetic granisetron.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif in drug design.

The strategic placement of functional groups on the indazole core dictates its utility.

  • The 5-Hydroxy Group: This functionality is of particular interest as it can act as a crucial hydrogen bond donor, mimicking the phenolic hydroxyl group of tyrosine in kinase inhibitors or interacting with other biological targets.[3] Furthermore, it can serve as a synthetic handle for introducing ethers, esters, or other functionalities to explore structure-activity relationships (SAR).

  • The 3-Iodo Group: The C3 position of the indazole ring is often a primary site for functionalization.[4] The introduction of an iodine atom at this position transforms the indazole into a powerful building block for transition-metal-catalyzed cross-coupling reactions.[5] This allows for the efficient and modular construction of diverse libraries of compounds, which is essential for accelerating drug discovery programs.

This guide focuses on the confluence of these two key features, providing a robust framework for the preparation of 5-hydroxy-3-iodo-1H-indazole and its derivatives.

Retrosynthetic Analysis and Strategic Planning

The synthesis of 5-hydroxy-3-iodo-1H-indazole can be approached from several angles. A retrosynthetic analysis reveals two primary and logically sound strategies that offer control and versatility.

G cluster_0 Strategy A: Late-Stage C3-Iodination cluster_1 Strategy B: Sandmeyer Reaction target 5-Hydroxy-3-iodo-1H-indazole A1 Protected 5-Hydroxy-1H-indazole target->A1 C-I Bond Formation (Iodination) B1 3-Iodo-5-amino-1H-indazole target->B1 Diazotization & Hydrolysis (Sandmeyer) A2 5-Hydroxy-1H-indazole A1->A2 N-Protection B2 3-Iodo-5-nitro-1H-indazole B1->B2 Nitro Reduction

Caption: Retrosynthetic analysis of 5-hydroxy-3-iodo-1H-indazole.

  • Strategy A (Late-Stage C3-Iodination): This is arguably the most direct approach, involving the synthesis or procurement of a 5-hydroxy-1H-indazole precursor, followed by regioselective iodination at the C3 position. The success of this strategy hinges on controlling the regioselectivity of the iodination, which often necessitates the use of nitrogen protecting groups.

  • Strategy B (The Sandmeyer Approach): This strategy involves forming the indazole ring first and then converting a precursor functional group at the C5 position, such as an amine, into the desired hydroxyl group. The C3-iodo group would be installed prior to this conversion. The classic Sandmeyer reaction provides a reliable method for transforming an arylamine into a variety of functional groups, including hydroxyls (via hydrolysis of the diazonium salt) and iodides.[6][7]

Synthetic Strategy A: Direct C3-Iodination of 5-Hydroxy-1H-Indazole Precursors

The direct electrophilic halogenation of the indazole ring typically occurs at the C3 position due to its higher electron density.[8] However, to achieve a clean and high-yielding reaction, careful consideration of the substrate and reaction conditions is essential.

The Critical Role of N-Protection

Attempting to directly iodinate 5-hydroxy-1H-indazole under basic conditions can lead to a mixture of products, including N-iodination and potential side reactions involving the unprotected phenol. Therefore, protection of the indazole nitrogen is a critical first step.

  • Causality: N-protection serves multiple purposes: it prevents undesired side reactions at the nitrogen atoms, enhances solubility in organic solvents, and most importantly, can be used to direct regioselectivity. The choice between protecting at the N1 or N2 position can be controlled by the reaction conditions. Mildly acidic conditions often favor kinetic N2 protection, while thermodynamic control under basic conditions can lead to the more stable N1-protected isomer.[9] For C3-functionalization, either isomer can often be used, but subsequent reactions may be influenced by the protector's location.

Common protecting groups include tetrahydropyranyl (THP), tert-butyloxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM).[5][9][10] The Boc group is particularly advantageous due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

G A 5-Hydroxy-1H-indazole B N1-Boc-5-hydroxy- 1H-indazole A->B Boc2O, Base C N1-Boc-5-hydroxy- 3-iodo-1H-indazole B->C I2, KOH, DMF (C3-Iodination) D 5-Hydroxy-3-iodo- 1H-indazole C->D Acid (e.g., TFA, HCl) (Deprotection)

Caption: Workflow for the Protection-Iodination-Deprotection strategy.

Experimental Protocol: Synthesis via Direct Iodination

This protocol is based on established methods for the N-protection and subsequent C3-iodination of indazoles.[11]

Step 1: N1-Boc Protection of 5-Hydroxy-1H-indazole

  • To a stirred solution of 5-hydroxy-1H-indazole (1.0 eq) in tetrahydrofuran (THF, 0.2 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the N1-Boc-5-hydroxy-1H-indazole. Note: The phenolic hydroxyl may also react to form a di-Boc species, which can be selectively cleaved or carried through to the next step.

Step 2: C3-Iodination

  • To a solution of N1-Boc-5-hydroxy-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF, 0.3 M), add powdered potassium hydroxide (KOH, 2.0 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of iodine (I₂, 1.5 eq) in DMF dropwise over 30 minutes.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (10% w/v) to quench the excess iodine.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford N1-Boc-5-hydroxy-3-iodo-1H-indazole.

Step 3: N-Boc Deprotection

  • Dissolve the N1-Boc-5-hydroxy-3-iodo-1H-indazole (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by adding saturated aqueous sodium bicarbonate solution carefully.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final product, 5-hydroxy-3-iodo-1H-indazole. Further purification by chromatography or recrystallization may be necessary.

Synthetic Strategy B: The Sandmeyer Approach

An alternative and powerful strategy utilizes the Sandmeyer reaction, which involves the transformation of an aryl diazonium salt, generated from an aniline, into a wide range of functionalities.[6][12] This approach is particularly useful if the required aniline precursor is more readily available than the corresponding phenol.

Pathway Design and Mechanistic Rationale

This strategy begins with a more accessible starting material, 5-nitro-1H-indazole. The key transformations are the iodination of the C3 position, reduction of the C5-nitro group to an amine, and finally, the diazotization of the amine followed by hydrolysis to the phenol.

  • Causality: This multi-step sequence provides excellent control over the introduction of each functional group. The C3-iodination is performed first on the electron-deficient nitro-indazole. The subsequent reduction of the nitro group to an amine is a robust and high-yielding transformation, typically achieved with reagents like iron in ammonium chloride or catalytic hydrogenation.[13] The final Sandmeyer step, converting the amine to a hydroxyl, is a classic and reliable transformation.[12][14]

G A 5-Nitro-1H-indazole B 3-Iodo-5-nitro- 1H-indazole A->B Iodination C 5-Amino-3-iodo- 1H-indazole B->C Reduction (e.g., Fe/NH4Cl) D Diazonium Salt Intermediate C->D NaNO2, H2SO4 (Diazotization) E 5-Hydroxy-3-iodo- 1H-indazole D->E H2O, Δ (Hydrolysis)

Caption: Synthetic workflow using the Sandmeyer reaction strategy.

Experimental Protocol: Sandmeyer Synthesis

This protocol is adapted from established procedures for the reduction of nitroindazoles and the Sandmeyer reaction on the indazole core.[13][15]

Step 1 & 2: Synthesis of 5-Amino-3-iodo-1H-indazole

  • Prepare 3-iodo-5-nitro-1H-indazole from 5-nitro-1H-indazole using an iodination procedure similar to that described in Section 3.2, Step 2 (without the Boc group).

  • To a suspension of 3-iodo-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 3:1), add ammonium chloride (5.0 eq) and iron powder (5.0 eq).[13]

  • Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing the pad thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 5-amino-3-iodo-1H-indazole, which can often be used in the next step without further purification.

Step 3: Diazotization and Hydrolysis

  • Suspend 5-amino-3-iodo-1H-indazole (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10% v/v) and cool to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water dropwise, ensuring the internal temperature remains below 5 °C.[15]

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • To induce hydrolysis, add the diazonium salt solution portion-wise to a separate flask containing boiling dilute sulfuric acid. Alternatively, the solution can be warmed gently to 50-60 °C and stirred until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 5-hydroxy-3-iodo-1H-indazole.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be validated through standard analytical techniques.

StepStrategyReagentsTypical Yield
N1-Boc ProtectionABoc₂O, Base85-95%
C3-Iodination (of protected indazole)AI₂, KOH, DMF70-85%
N-Boc DeprotectionATFA or HCl>90%
Nitro ReductionBFe, NH₄Cl80-95%
Sandmeyer (Amine to Hydroxyl)BNaNO₂, H₂SO₄; H₂O, Δ40-60%

Expected Characterization Data for 5-Hydroxy-3-iodo-1H-indazole:

  • ¹H NMR: Expect characteristic aromatic proton signals, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Broad singlets corresponding to the N-H and O-H protons will also be present.

  • ¹³C NMR: Expect signals for all 7 carbons of the indazole core. The carbon bearing the iodine (C3) will typically appear at a low field (around 85-95 ppm).

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the compound (C₇H₅IN₂O, MW = 275.04).

Application as a Synthetic Platform for Drug Discovery

The true value of 5-hydroxy-3-iodo-1H-indazole lies in its role as a versatile synthetic platform. The C3-iodo group is an ideal handle for introducing molecular complexity through a variety of palladium- or copper-catalyzed cross-coupling reactions.

G cluster_0 Cross-Coupling Reactions start 5-Hydroxy-3-iodo-1H-indazole suzuki 3-Aryl/Heteroaryl Derivative start->suzuki Suzuki R-B(OH)2, Pd catalyst sonogashira 3-Alkynyl Derivative start->sonogashira Sonogashira Alkyne, Pd/Cu catalyst buchwald 3-Amino/Alkoxy Derivative start->buchwald Buchwald-Hartwig Amine/Alcohol, Pd catalyst

Caption: Diversification of the 5-hydroxy-3-iodo-1H-indazole scaffold.

  • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters allows for the synthesis of 3-aryl-5-hydroxy-1H-indazoles, a common core in kinase inhibitors.[5]

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to 3-alkynyl indazoles, which can be further functionalized or used as isosteres for other groups.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, leading to 3-aminoindazole derivatives, another important class of pharmacophores.

Conclusion

The preparation of 5-hydroxy-3-iodo-1H-indazole derivatives is a critical capability for research teams in drug discovery. This guide has detailed two robust and complementary synthetic strategies: late-stage direct iodination and the Sandmeyer reaction sequence. The choice between these routes will often depend on the availability of starting materials and the overall synthetic plan for the final target molecules. By understanding the causality behind key steps such as N-protection and diazotization, researchers can effectively troubleshoot and optimize these procedures. The resulting scaffold provides a reliable and versatile entry point for the creation of novel and diverse molecular entities with significant therapeutic potential.

References

  • Bar-Nir, O., et al. (2021). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of indazoles. Available at: [Link]

  • Singh, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Park, A., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.
  • Broussard, J. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Available at: [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). A synthetic route for the preparation of 1H-indazole derivatives 3 from... Available at: [Link]

  • Slade, M. C., & Pelz, N. F. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. Available at: [Link]

  • PubMed. (2023). Electrochemical Synthesis of 1H-Indazole N-Oxides and Their Divergent C-H Functionalizations. Available at: [Link]

  • Thieme. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles.
  • Bellahouel, S., et al. (2016). Iodoindazoles With Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. Chemistry - A European Journal. Available at: [Link]

  • Sun, C., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters. Available at: [Link]

  • Penflimm, G., et al. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters.
  • Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. DOI.
  • Cheung, Y., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
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Sources

Exploratory

molecular weight of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

An In-depth Technical Guide to tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate This guide provides a comprehensive technical overview of tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate, a heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its physicochemical characteristics, a robust synthetic pathway, analytical characterization, and its potential applications as a versatile building block for targeted therapeutics.

Core Physicochemical Properties

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is a substituted indazole derivative. The indazole core is recognized as a "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets.[1][2][3] The specific substitutions on this molecule—an iodine atom at the 3-position, a hydroxyl group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen—provide multiple points for synthetic modification, making it a valuable intermediate.

A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₃IN₂O₃[4]
Molecular Weight 360.15 g/mol [4]
CAS Number 1426425-59-3[5]
Appearance Expected to be a solid[6]
Storage Store at 2-8°C, sealed in a dry, dark place[6]

Note: Molecular formula and weight are based on the isomeric compound, tert-butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate, as direct data for the 5-hydroxy isomer is not available in the provided search results.[4]

Synthesis and Purification

A practical, multi-step synthesis for tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate can be designed based on established methods for indazole synthesis and functionalization.[7][8] The following protocol outlines a plausible and efficient route.

Proposed Synthetic Workflow

The overall synthetic strategy involves the formation of the indazole core, followed by iodination, introduction of the hydroxyl group (or a precursor), and finally, Boc protection.

G cluster_0 Synthesis Workflow Start Substituted o-Nitrotoluene Derivative Step1 Cyclization to form Indazole Core Start->Step1 e.g., with tert-butyl nitrite Step2 Iodination at C3 Position Step1->Step2 e.g., with I₂/HIO₃ Step3 Hydroxylation/Demethylation at C5 Step2->Step3 e.g., BBr₃ if starting from methoxy Step4 N-Boc Protection Step3->Step4 (Boc)₂O, DMAP End Final Product Step4->End

Caption: Proposed synthetic workflow for tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxy-1H-indazole

A common route to the indazole core is through the cyclization of an appropriate precursor, such as an o-aminophenylacetamide derivative, which can be formed from an o-nitrotoluene derivative.[7]

  • To a solution of 2-amino-5-methoxyphenylacetamide (1 eq) in a suitable solvent like toluene, add tert-butyl nitrite (1.1 eq) dropwise at 90-95 °C.

  • Stir the reaction mixture for 1-2 hours at this temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-methoxy-1H-indazole.

Step 2: Iodination of 5-Methoxy-1H-indazole

  • Dissolve 5-methoxy-1H-indazole (1 eq) in a solvent such as acetic acid.

  • Add iodine (1.1 eq) and iodic acid (0.4 eq) to the solution.

  • Heat the mixture to 80°C and stir for 4-6 hours.

  • Cool the mixture and pour it into a solution of sodium thiosulfate to quench excess iodine.

  • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain 3-iodo-5-methoxy-1H-indazole.

Step 3: Demethylation to form 3-Iodo-1H-indazol-5-ol

  • Dissolve 3-iodo-5-methoxy-1H-indazole (1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0°C and add boron tribromide (BBr₃, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by adding methanol, followed by water.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to get the crude 3-iodo-1H-indazol-5-ol.

Step 4: N-Boc Protection

  • To a solution of 3-iodo-1H-indazol-5-ol (1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir the mixture at room temperature for 8-12 hours.[8]

  • Wash the reaction mixture with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate, by silica gel column chromatography.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

TechniqueExpected Observations
¹H NMR Aromatic protons on the indazole ring (typically 7.0-8.0 ppm), a singlet for the hydroxyl proton, and a characteristic singlet for the nine protons of the tert-butyl group (~1.6-1.7 ppm).[9]
¹³C NMR Carbonyl carbon of the Boc group (~162 ppm), carbons of the tert-butyl group (~28 ppm and ~82 ppm), and distinct signals for the aromatic carbons of the indazole core.[9]
Mass Spec (MS) A molecular ion peak [M+H]⁺ consistent with the molecular weight (360.15).
Infrared (IR) Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (if any deprotection occurs), C=O stretching (Boc carbonyl), and C-I stretching.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved as drugs for various diseases.[2][10] tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is a highly functionalized intermediate poised for use in several key areas of drug discovery.

Kinase Inhibitor Synthesis

Many kinase inhibitors feature an indazole core that interacts with the hinge region of the kinase domain.[3] The 3-iodo group on this molecule is a versatile handle for introducing various side chains via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of libraries of compounds to be screened against kinases like Epidermal Growth Factor Receptor (EGFR).[10] The 5-hydroxy group can serve as a hydrogen bond donor or be further functionalized.

Signaling Pathway Target: EGFR

As a potential precursor to EGFR inhibitors, this compound is relevant to cancer research. The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Inhibitor Indazole-based Inhibitor Inhibitor->EGFR Blocks ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Role of an indazole-based inhibitor in the EGFR signaling pathway.

Development of Synthetic Cannabinoids

Hydroxylated indazole cores are also found in metabolites of synthetic cannabinoids.[11] This compound could serve as a valuable standard or starting material for the synthesis of such metabolites to study their pharmacology and toxicology.

Conclusion

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is a strategically designed molecule with significant potential in synthetic and medicinal chemistry. Its well-defined structure and multiple functional groups allow for its use as a versatile building block in the creation of complex and biologically active compounds, particularly in the pursuit of novel kinase inhibitors for cancer therapy. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

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  • Diva-Portal.org. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]

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  • PubMed. (2000). Synthesis and antimicrobial activity of squalamine analogue. Retrieved from [Link]

  • VIBGYOR ePress. (2016). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Bio-Rad. (n.d.). AG 501-X8(D) Mixed Bed Resin, analytical grade, with indicator dye, 500 g. Retrieved from [Link]

  • Reiss, R., et al. (2009). Total Synthesis of (−)-Pseudolaric Acid B. Organic letters, 11(16), 3750–3753.

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Foundational

An In-depth Technical Guide to the Discovery of Novel Indazole-Based Kinase Inhibitors

Introduction: The Ascendance of the Indazole Scaffold in Kinase-Targeted Drug Discovery Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendance of the Indazole Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in the 21st century, particularly in oncology. The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form key interactions within the ATP-binding pocket of various kinases.[1][2][3] This has led to the development of several successful drugs, including Axitinib (a VEGFR inhibitor) and Entrectinib (a pan-TRK, ROS1, and ALK inhibitor).[4][5][6]

This guide provides a comprehensive overview of the modern drug discovery cascade for identifying and optimizing novel indazole-based kinase inhibitors. It is designed for researchers and drug development professionals, offering not just protocols but the strategic rationale behind the experimental choices, from initial hit identification to preclinical validation.

Chapter 1: Medicinal Chemistry - Synthesis and Strategy

The success of any kinase inhibitor program hinges on a robust medicinal chemistry strategy. The indazole core offers a versatile template for modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

The Indazole Core: A Foundation for Potent Kinase Binding

The indazole scaffold is a bioisostere of indole and phenol, often providing improved metabolic stability and pharmacokinetic profiles compared to its counterparts.[3] Its nitrogen atoms are crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site, an interaction that anchors the inhibitor.[2][3] Structure-based design often leverages this interaction as a starting point for elaborating the scaffold into other key regions of the active site, such as the DFG motif and the solvent-front.[7]

Synthetic Routes: Building the Core

A variety of synthetic methods are available for constructing the indazole nucleus, enabling the production of diverse compound libraries.[1][8] A common and versatile approach involves the condensation of a substituted 2-fluorobenzaldehyde with a hydrazine, which can be performed efficiently.[9] Flow chemistry, in particular, offers advantages in safety, reproducibility, and scalability for synthesizing indazole fragments on demand.[9] Other modern methods include palladium-catalyzed intramolecular C-N bond formation and iodine-mediated oxidative annulation, providing access to a wide range of substituted indazoles.[8]

Chapter 2: The Discovery and Optimization Workflow

Identifying a novel kinase inhibitor is a multi-step process that integrates biochemical screening, cellular validation, and structure-activity relationship (SAR) studies. This workflow is designed to systematically advance a preliminary "hit" into a potent and selective "lead" compound.

G cluster_0 Hit Identification cluster_1 In Vitro Evaluation cluster_2 Optimization & Mechanism cluster_3 Preclinical Development Hit_ID High-Throughput Screening (HTS) or Fragment-Based Lead Discovery (FBLD) Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine IC50 Hit_ID->Biochem_Assay Initial Hits Cell_Assay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine GI50 Biochem_Assay->Cell_Assay Potent Compounds Target_Engage Target Engagement Assay (e.g., CETSA) Confirm Binding in Cells Cell_Assay->Target_Engage Cell-Active Compounds SAR Structure-Activity Relationship (SAR) Iterative Synthesis & Testing Target_Engage->SAR Validated Hits SAR->Biochem_Assay Synthesize Analogs Selectivity Kinome Selectivity Profiling (e.g., KINOMEscan) SAR->Selectivity Optimized Compounds MoA Mechanism of Action (MoA) Western Blot for Pathway Analysis Selectivity->MoA Lead_Opt Lead Optimization (ADME/Tox Profiling) MoA->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo

Caption: The kinase inhibitor discovery and optimization workflow.

Chapter 3: Core Experimental Protocols

The following protocols represent cornerstone assays in the kinase inhibitor discovery cascade. The rationale behind key steps is provided to bridge theory with practice.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Purpose: To determine the concentration at which a compound inhibits 50% of the target kinase's activity (IC50). The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[10][11]

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the indazole inhibitor in a kinase reaction buffer.[12][13] A "no inhibitor" control (for 0% inhibition) and a "no enzyme" control (for 100% inhibition/background) are essential.

    • Rationale: This step reconstitutes the enzymatic reaction. Serial dilution of the inhibitor allows for the determination of a dose-response curve.

  • Kinase Reaction: Incubate the plate at room temperature (e.g., for 60 minutes). The optimal time depends on the specific kinase's turnover rate.[14]

  • Stop Reaction & Deplete ATP: Add 5µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[12] Incubate for 40 minutes at room temperature.[10][12]

    • Rationale: Removing excess ATP is critical to ensure that the light-generating signal in the final step is derived only from the ADP produced by the kinase.

  • ADP to ATP Conversion & Detection: Add 10µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[12] Incubate for 30-60 minutes.[12]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Target Engagement (CETSA®)

Purpose: To verify that the inhibitor binds to its intended target protein within a live cell environment. The Cellular Thermal Shift Assay (CETSA®) is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][16]

Methodology:

  • Cell Treatment: Incubate cultured cells with either the test compound at various concentrations or a vehicle control (e.g., DMSO) for a set period (e.g., 1 hour) at 37°C.[17]

  • Heat Challenge: Transfer the cell suspensions to PCR tubes or plates and heat them across a range of temperatures (e.g., 40°C to 64°C) for a short duration (e.g., 3-8 minutes), followed by a cooling step at room temperature.[15][16]

    • Rationale: This step denatures and aggregates proteins. Unbound target protein will denature at a lower temperature than ligand-bound protein.

  • Cell Lysis: Lyse the cells to release soluble proteins. This can be done through methods like freeze-thaw cycles or the addition of a lysis buffer.[15][16]

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., >12,000 g) to pellet the insoluble, aggregated proteins.[17]

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein quantification methods.[18][19]

  • Data Analysis: Plot the amount of soluble target protein against the heating temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[16]

Protocol 3: Downstream Pathway Inhibition (Western Blotting)

Purpose: To confirm that the inhibitor not only binds its target but also blocks its downstream signaling activity within the cell. This is typically assessed by measuring the phosphorylation status of a known substrate of the target kinase.

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Treat 1. Treat cells with inhibitor (Dose-response) Lyse 2. Lyse cells & quantify protein Treat->Lyse Load 3. Load lysates onto SDS-PAGE gel Lyse->Load Transfer 4. Transfer proteins to PVDF membrane Load->Transfer Block 5. Block membrane (e.g., BSA, milk) Transfer->Block Primary_Ab 6. Incubate with Primary Antibody (e.g., anti-Phospho-Substrate) Block->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect 8. Add chemiluminescent substrate & image blot Secondary_Ab->Detect Strip 9. (Optional) Strip and re-probe with Total-Substrate Antibody Detect->Strip Analyze 10. Quantify band intensity Strip->Analyze

Caption: Standard workflow for Western Blot analysis.

Methodology:

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of the indazole inhibitor. After treatment, lyse the cells and determine the total protein concentration of each lysate.[20]

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (PVDF) membrane.[21]

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate of interest (e.g., anti-phospho-AKT).[22]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.[18]

  • Re-probing (Control): To ensure equal protein loading, it is crucial to strip the membrane and re-probe with an antibody that recognizes the total amount of the substrate protein, regardless of its phosphorylation state.[22]

  • Data Analysis: Quantify the intensity of the phosphorylated protein bands and normalize them to the total protein bands. A dose-dependent decrease in the normalized signal indicates effective downstream pathway inhibition.[23]

Chapter 4: A Case Study in Structure-Activity Relationships (SAR)

The optimization of a hit compound into a clinical candidate is driven by SAR studies, where systematic modifications to the chemical structure are correlated with changes in biological activity.[24][25] The goal is to maximize potency against the target kinase while minimizing off-target effects and improving drug-like properties.

Let's consider a hypothetical SAR campaign for an indazole-based inhibitor targeting Kinase X.

Compound IDR1 (at C3)R2 (at N1)Kinase X IC50 (nM)Cell Proliferation GI50 (nM)
1 (Hit) PhenylH1250>10000
2 4-FluorophenylH8509800
3 Pyridin-4-ylH2502100
4 Pyridin-4-ylMethyl2652300
5 Pyridin-4-ylCyclopropyl110850
6 Pyridin-4-yl(2-methoxyethyl)95650
7 (Lead) Pyridin-4-yl (S)-1-amino-propan-2-yl 15 90

SAR Insights:

  • C3 Position (R1): Moving from a simple phenyl group (Compound 1) to a pyridine (Compound 3) significantly improved potency. This suggests the pyridine nitrogen is forming a key hydrogen bond or favorable interaction in the active site.[24] This is a common strategy to engage with residues in the ATP binding pocket.[26]

  • N1 Position (R2): The unsubstituted indazole (Compound 3) has moderate activity. Adding small alkyl groups like methyl (Compound 4) or cyclopropyl (Compound 5) improves potency, likely by probing a hydrophobic pocket.

  • Improving Solubility and Potency: Introducing a solubilizing group with a hydrogen bond donor/acceptor at the N1 position (Compound 6) provides a slight benefit. However, the introduction of a chiral aminopropyl group (Compound 7) results in a dramatic increase in both biochemical and cellular potency. This suggests a specific stereochemical interaction is being made, likely with residues near the solvent-exposed region of the active site, leading to our optimized lead compound.

Chapter 5: Mechanism of Action - A Signaling Pathway Perspective

Understanding how an inhibitor works requires placing it in the context of its cellular signaling pathway. For example, Entrectinib is a potent inhibitor of ALK, ROS1, and TRK family kinases.[27][28] These are receptor tyrosine kinases that, when constitutively activated by genetic rearrangements, drive cancer cell proliferation through downstream pathways like MAPK/ERK and PI3K/AKT.[28]

G GF Growth Factor RTK RTK (e.g., ALK, ROS1, TRK) GF->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor Indazole Inhibitor (e.g., Entrectinib) Inhibitor->RTK Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

By inhibiting the kinase activity of the RTK at the top of the cascade, an indazole inhibitor like Entrectinib effectively blocks all downstream signaling, leading to the suppression of tumor growth and the induction of apoptosis.[5][29] This can be experimentally verified by using Western blotting to show a decrease in the phosphorylation of key downstream nodes like ERK and AKT following inhibitor treatment.[27]

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly fruitful starting point for the discovery of novel kinase inhibitors.[2][26] The combination of structure-based design, efficient synthetic chemistry, and a robust suite of biochemical and cellular assays allows for the rapid and logical progression from initial fragment hits to potent, selective, and cell-active lead compounds. Future efforts will likely focus on developing inhibitors with novel binding modes to overcome acquired drug resistance and on creating multi-targeted agents that can inhibit several key oncogenic drivers simultaneously.[26][30][31]

References

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Structure-Activity Relationship (SAR)
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Unknown Source.
  • ADP-Glo™ Lipid Kinase Assay Protocol.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • ADP-Glo kinase assay. Bio-protocol.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38.
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR.
  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indic
  • What is the mechanism of Entrectinib?.
  • Entrectinib. Liv Hospital.
  • Entrectinib. ZenOnco.io.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Unknown Source.
  • Main steps and years of entrectinib history from discovery to clinical application. CHMP.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosph
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Unknown Source.
  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.
  • Indazoles in Drug Discovery. PharmaBlock.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y. Semantic Scholar.
  • Cellular Pathway Profiling with Western Blot Western blot analysis of....
  • Kinase Inhibitors on Western Blot Signaling P
  • Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis.
  • Axitinib. Wikipedia.
  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Suzuki Coupling with tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic C-C Bond Formation on the Indazole Scaffold The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation on the Indazole Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is fundamental in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[3] The indazole core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The ability to functionalize specific positions of the indazole ring is therefore of paramount importance in drug discovery programs.

This guide focuses on a key building block, tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate . This substrate is strategically designed for selective functionalization:

  • The 3-iodo group serves as a highly reactive handle for oxidative addition to the palladium catalyst, initiating the coupling process.

  • The N-Boc (tert-butyloxycarbonyl) group protects the indazole nitrogen, enhancing solubility and preventing side reactions. However, its lability under certain thermal or microwave conditions must be considered.[4]

  • The 5-hydroxy group is a key functional handle for subsequent transformations. While potentially reactive, many modern Suzuki-Miyaura catalyst systems exhibit excellent tolerance for unprotected hydroxyl groups.[5]

These application notes provide a comprehensive framework for successfully employing this versatile substrate in Suzuki-Miyaura coupling reactions, from understanding the core mechanism to detailed, field-tested protocols and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the indazole substrate. This step forms a square planar Pd(II) complex.

  • Transmetalation: This is the pivotal step where the base plays a critical role. The base activates the boronic acid, forming a more nucleophilic boronate species.[1][7][8] This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9]

// Nodes A [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#5F6368"]; C [label="Ar-Pd(II)L₂(I)\n(Oxidative Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Transmetalation", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#5F6368"]; E [label="Ar-Pd(II)L₂(R²)\n(Diorganopalladium)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#5F6368"]; ArI [label="Indazole-I\n(Substrate)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic [label="R²-B(OH)₂ + Base", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Indazole-R²\n(Product)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [arrowhead=none, color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [arrowhead=none, color="#EA4335"]; D -> E [color="#EA4335"]; E -> F [arrowhead=none, color="#34A853"]; F -> A [color="#34A853"]; ArI -> B [color="#4285F4"]; Boronic -> D [color="#EA4335"]; F -> Product [color="#34A853"]; } } Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate with a generic arylboronic acid.

Reaction Scheme:

(A generic reaction scheme image would be placed here showing the indazole, a generic Ar-B(OH)2, palladium catalyst, base, and the coupled product.)

Materials and Equipment
  • Reagents:

    • tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate (1.0 equiv)

    • Arylboronic acid (1.2–1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3–5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DME)

    • Degassed water (if using a biphasic system)

  • Equipment:

    • Schlenk flask or microwave reaction vial

    • Magnetic stirrer and hotplate

    • Inert gas line (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Reagent Parameter Table
ReagentRoleM.W. ( g/mol )Equivalents
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylateElectrophile374.171.0
Arylboronic AcidNucleophile SourceVariable1.2 - 1.5
PdCl₂(dppf)·CH₂Cl₂Catalyst Precursor816.640.03 - 0.05
K₂CO₃Base138.212.0 - 3.0
1,4-DioxaneSolvent88.11-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[10]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 5:1 solvent:water ratio) via syringe. Finally, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[11] For microwave-assisted reactions, irradiate at a set temperature (e.g., 120-150 °C) for a shorter duration (e.g., 20-40 minutes).[4][12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indazole is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[13]

Optional: Post-Coupling Boc Deprotection

If the final desired product is the unprotected NH-indazole, the Boc group can be removed. Note that under high-temperature microwave conditions, concomitant deprotection can occur.[4]

  • Dissolve the purified Boc-protected product in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with DCM.

  • Wash, dry, and concentrate the organic layer to yield the deprotected product.

Optimization & Troubleshooting

Achieving high yields and purity often requires fine-tuning the reaction conditions. The choice of catalyst, ligand, base, and solvent are all critically interdependent.[14]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} } Figure 2: Troubleshooting logic for common Suzuki coupling challenges.

Parameter Optimization Table

The following table summarizes key parameters that can be adjusted to optimize the reaction outcome. Yields are highly dependent on the specific substrates used.

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (Mild)Rationale & Key Considerations
Catalyst PdCl₂(dppf) (3 mol%)Buchwald Precatalyst (e.g., XPhos Pd G3) (2 mol%)Pd(PPh₃)₄ (5 mol%)Buchwald ligands excel with sterically hindered or electron-rich partners.[15] Pd(PPh₃)₄ is a classic choice but can be less active.
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)CsF (3.0 equiv)K₃PO₄ and Cs₂CO₃ are stronger and more soluble, often accelerating transmetalation.[16] CsF is a milder option for base-sensitive substrates.
Solvent Dioxane/H₂O (4:1)Toluene or 2-MeTHFTHF/H₂O (5:1)Solvent choice impacts solubility and reaction temperature. Aprotic polar solvents are common.[17]
Temp (°C) 90-100 °C100-110 °C65-80 °CHigher temperatures increase reaction rates but can also promote side reactions like protodeboronation or Boc-deprotection.[18]
Common Troubleshooting Scenarios
  • Problem: Low or no product yield.

    • Possible Cause: Inactive catalyst or inefficient oxidative addition. Aryl iodides are highly reactive, so this often points to catalyst degradation.

    • Solution: Use a fresh batch of palladium catalyst. Ensure the reaction is rigorously deoxygenated, as oxygen can deactivate the Pd(0) species.[19] For challenging substrates, switch to a more active catalyst system, such as those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[20]

  • Problem: Significant amount of homo-coupled boronic acid byproduct.

    • Possible Cause: The presence of oxygen, which can facilitate the undesired homo-coupling pathway.

    • Solution: Improve the degassing procedure for solvents and the reaction vessel. Maintain a positive pressure of inert gas throughout the reaction.[10]

  • Problem: Formation of de-iodinated starting material (protodehalogenation).

    • Possible Cause: This side reaction can occur under certain conditions, competing with the desired coupling.

    • Solution: This is less common with aryl iodides than bromides or chlorides. If observed, re-evaluate the base and solvent system. Sometimes a milder base can mitigate this issue.

  • Problem: Loss of the boronic acid (protodeboronation).

    • Possible Cause: Boronic acids can be unstable, especially at high temperatures or in the presence of water, leading to cleavage of the C-B bond.[9]

    • Solution: Use fresh, high-quality boronic acid. Consider switching to a more stable boronic ester, such as a pinacol ester, which is less susceptible to this side reaction.[9]

  • Problem: Unintended removal of the N-Boc protecting group.

    • Possible Cause: High reaction temperatures, especially with microwave heating, or prolonged reaction times can lead to thermal cleavage of the Boc group.[4][21]

    • Solution: If the Boc-protected product is desired, reduce the reaction temperature and time. If the deprotected product is the target, this can be leveraged by intentionally using higher temperatures to achieve a one-pot coupling and deprotection.[21]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Díez-González, S., & Marion, N. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9348–9357. Retrieved from [Link]

  • da Silva, J. F. J., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(15), 8057-8066. Retrieved from [Link]

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Ceballos-Torres, J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13497. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • Caggiano, L., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(3), 503. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. Retrieved from [Link]

  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 130(48), 16498–16507. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • R Discovery. (2025, December 2). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Hydroxyl-functionalized triazolylidene-based PEPPSI complexes: metallacycle formation effect on the Suzuki coupling reaction. Retrieved from [Link]

  • Organic Process Research & Development - ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Retrieved from [Link]

  • MDPI. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • McLaughlin, M. G., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(40), 5164–5166. Retrieved from [Link]

  • Tu, T., et al. (2012). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 14(15), 3866–3869. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Letters - ACS Publications. (2005, June 9). A Highly Efficient Microwave-Assisted Intramolecular Suzuki−Miyaura Reaction to Macrocycle, a Concise Asymmetric Total Synthesis of Biphenomycin B. Retrieved from [Link]

  • PMC. (2006, October 23). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Retrieved from [Link]

  • PMC. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]

  • MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Molecules. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(48), 17742–17743. Retrieved from [Link]

  • ChemBK. (n.d.). tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

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Application

Optimizing the Heck Coupling Reaction for 3-Iodo-Indazole Derivatives: A Guide for Synthetic and Medicinal Chemists

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors. The functionalization of this privileged heterocycle, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors. The functionalization of this privileged heterocycle, particularly at the C-3 position, is a critical strategy for the development of novel pharmaceuticals and the exploration of structure-activity relationships (SAR). The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming tool, offers a versatile and reliable method for the alkenylation of 3-iodo-indazole derivatives, paving the way for a diverse array of molecular architectures.[1]

This comprehensive guide provides an in-depth exploration of the critical parameters governing the Heck coupling of 3-iodo-indazoles. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower effective and reproducible synthetic strategies.

The Imperative of N-Protection: A Foundational Consideration

A crucial initial consideration for successful C-3 functionalization of indazoles via the Heck reaction is the protection of the N-1 nitrogen.[2][3] The acidic N-H proton of an unprotected indazole can lead to several undesirable side reactions. These include the formation of Michael adducts when using acrylic coupling partners and potential deactivation of the palladium catalyst.[4] Therefore, the strategic selection and implementation of a suitable N-protecting group are paramount for achieving high yields and clean reaction profiles.

Commonly employed protecting groups for this purpose include tetrahydropyran (THP), 2-(trimethylsilyl)ethoxymethyl (SEM), and tert-butyloxycarbonyl (Boc). The choice of protecting group should be guided by its stability to the Heck reaction conditions and the ease of its subsequent removal. For instance, the THP group is readily introduced under acidic conditions and cleaved under mild acidic conditions, making it a convenient choice for many synthetic routes.[5] The SEM group offers robust stability across a wide range of conditions and can be removed with acid or a fluoride source.[6]

General Workflow for N-Protection and Subsequent Heck Coupling

The overall synthetic strategy typically involves a three-step sequence: N-protection of the starting 3-iodo-indazole, the Heck coupling reaction itself, and finally, deprotection to yield the desired 3-alkenyl-1H-indazole.

G cluster_0 Synthetic Workflow Start 3-Iodo-1H-Indazole Derivative Step1 N-Protection (e.g., DHP, p-TsOH) Start->Step1 Step2 N-Protected-3-Iodo-Indazole Step1->Step2 Step3 Heck Coupling (Pd(OAc)₂, Ligand, Base, Alkene) Step2->Step3 Step4 N-Protected-3-Alkenyl-Indazole Step3->Step4 Step5 Deprotection (e.g., Acidic conditions) Step4->Step5 End Final Product: 3-Alkenyl-1H-Indazole Step5->End HeckCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 3-Iodo-Indazole PdII_Ind L₂Pd(II)(Indazolyl)(I) OxAdd->PdII_Ind Alkene_Coord Alkene Coordination PdII_Ind->Alkene_Coord + Alkene - L PdII_Alkene L(Indazolyl)Pd(II)(I)(Alkene) Alkene_Coord->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl L₂Pd(II)(Alkyl-Indazolyl)(I) Insertion->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim 3-Alkenyl-Indazole (Product) PdII_H L₂Pd(II)(H)(I) Beta_Elim->PdII_H Red_Elim Reductive Elimination (Base) PdII_H->Red_Elim + Base - HB⁺X⁻ Red_Elim->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters and Their Influence on Reaction Outcomes

The success of the Heck coupling reaction with 3-iodo-indazole derivatives is highly dependent on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. [7]Pd(PPh₃)₄ can be used directly as a Pd(0) source. The choice often depends on the stability and reactivity required for a specific substrate combination.
Ligand Monodentate Phosphines: PPh₃, P(o-tolyl)₃Bidentate Phosphines: dppp, BINAPN-Heterocyclic Carbenes (NHCs) Phosphine ligands stabilize the Pd(0) catalyst and influence its reactivity. Bulky, electron-rich phosphines can enhance the rate of oxidative addition. [8]Tri(o-tolyl)phosphine is often effective for heteroaromatic substrates. NHCs are known for their high stability and reactivity, often leading to more efficient catalysis. [9]
Base Organic: Et₃N, DIPEAInorganic: K₂CO₃, NaHCO₃, NaOAcThe base is crucial for neutralizing the hydrohalic acid (HI) generated during the reductive elimination step, thus regenerating the Pd(0) catalyst. [1][10]Organic amine bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used. Inorganic bases such as potassium carbonate are also effective and can be advantageous in certain solvent systems.
Solvent DMF, DMAc, Acetonitrile, DioxanePolar aprotic solvents are generally preferred as they effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. [1][11]DMF and DMAc are frequently used due to their high boiling points, allowing for reactions to be conducted at elevated temperatures.
Temperature 80-140 °CHigher temperatures are often required to drive the reaction to completion, particularly for less reactive aryl halides. However, for highly reactive 3-iodo-indazoles, milder conditions may suffice. Microwave irradiation can significantly reduce reaction times. [12][13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-protection of a 3-iodo-indazole and subsequent Heck coupling with representative alkenes.

Protocol 1: N-Protection of 3-Iodo-6-nitro-1H-indazole with a THP Group

This procedure describes a common method for protecting the indazole nitrogen, a prerequisite for efficient C-3 functionalization.

Materials:

  • 3-iodo-6-nitro-1H-indazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Methanesulfonic acid (MsOH) (0.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-iodo-6-nitro-1H-indazole in DMF, add 3,4-dihydro-2H-pyran.

  • Add a catalytic amount of methanesulfonic acid to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. [1]5. Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired N-protected indazole. [1]

Protocol 2: Heck Coupling of N-THP-3-Iodo-6-nitro-indazole with 2-Vinylpyridine

This protocol details the palladium-catalyzed Heck coupling of the N-protected 3-iodo-6-nitro-indazole with 2-vinylpyridine. [1] Materials:

  • 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq)

  • 2-Vinylpyridine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tri-o-tolylphosphine (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in anhydrous DMF.

  • Add 2-vinylpyridine, tri-o-tolylphosphine, and N,N-diisopropylethylamine to the solution.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add palladium(II) acetate to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired coupled product.

Protocol 3: Heck Coupling of N-SEM-3-Iodoindazole with Methyl 2-Acetamidoacrylate

This protocol illustrates the coupling with an electron-deficient alkene, a valuable transformation for accessing amino acid precursors. [14] Materials:

  • N-SEM-3-iodoindazole (1.0 mmol)

  • Methyl 2-acetamidoacrylate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

  • Sodium bicarbonate (NaHCO₃) (2.0 mmol)

  • Quaternary ammonium salt (e.g., TBAB, catalytic amount)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • In a reaction flask, combine N-SEM-3-iodoindazole, methyl 2-acetamidoacrylate, Pd(OAc)₂, NaHCO₃, and a catalytic amount of a quaternary ammonium salt.

  • Add DMF to the flask.

  • Heat the reaction mixture to 125 °C and stir for 2 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product. [14]

Summary of Heck Coupling Conditions for 3-Iodo-Indazole Derivatives

The following table summarizes various reported conditions for the Heck coupling of 3-iodo-indazole derivatives with a range of alkenes, showcasing the versatility of this methodology.

3-Iodo-Indazole SubstrateAlkenePd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C) / Time (h)Yield (%)
N-THP-3-Iodo-6-nitro-indazole2-VinylpyridinePd(OAc)₂ (5)P(o-tolyl)₃ (10)DIPEA (2.0)DMF100 / 12-2460-85
N-SEM-3-IodoindazoleMethyl 2-acetamidoacrylatePd(OAc)₂ (5)-NaHCO₃ (2.0)DMF125 / 223-54
N-Boc-3-IodoindazoleMethyl acrylatePdCl₂(dppf) (cat.)-TEADMF50 / 262
3-Iodo-1-methyl-2-phenylindole*n-Butyl acrylatePd(OAc)₂-Na₂CO₃DMF80 / 2464
Unprotected 3-Iodo-1H-indazole**Pinacol vinyl boronatePd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Dioxane120 (MW) / 0.6775-87

Note: This is an indole derivative, included for comparison of a related heterocyclic system. **Note: This is a Suzuki-Miyaura vinylation, a related cross-coupling reaction, demonstrating an alternative approach for vinylation that can sometimes be performed without N-protection. [14]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solutions
Low or No Conversion - Inactive catalyst- Insufficient temperature- Inefficient N-protection- Use a fresh batch of palladium catalyst.- Screen different ligands, including bulky phosphines or NHCs.- Increase the reaction temperature incrementally.- Confirm complete N-protection of the starting material.
Dehalogenation of Starting Material - Presence of a proton source (e.g., water)- Certain catalyst systems can promote this side reaction- Use anhydrous solvents and reagents.- Optimize the choice and amount of base.
Formation of Michael Adducts (with acrylates) - Incomplete N-protection of the indazole- Ensure complete protection of the indazole N-H proton before the Heck reaction.
Poor Regioselectivity (for certain olefins) - Reaction mechanism dependent (neutral vs. cationic pathway)- The choice of ligand and additives (e.g., silver salts) can influence the regioselectivity of the reaction. [8]

References

  • Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace. Available at: [Link]

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (2011). ACS Publications. Available at: [Link]

  • Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. (2005). Tetrahedron. Available at: [Link]

  • The Mizoroki–Heck Reaction. Wiley Online Library. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (1998). University of Windsor. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2018). PMC. Available at: [Link]

  • Heck reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents. (2016). Arabian Journal of Chemistry. Available at: [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. (2007). Wipf Group. Available at: [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • CHAPTER-I A REVIEW ON HECK REACTION. Shodhganga. Available at: [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. Available at: [Link]

  • Iron(II)-Catalyzed Heck-Type Coupling of Vinylarenes with Alkyl Iodides. (2019). Organic Letters. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Request PDF. Available at: [Link]

  • Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. (2017). PMC. Available at: [Link]

  • Synthesis of 3-vinyl indoles via ultrasound assisted Mizoroki-Heck... ResearchGate. Available at: [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). PubMed. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. Available at: [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. (2019). PMC. Available at: [Link]

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. (2014). Scirp.org. Available at: [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). PMC. Available at: [Link]

  • Palladium(ii)-catalyzed coupling reactions with a chelating vinyl ether and arylboronic acids: a new Heck/Suzuki domino diarylation reaction. (2012). Chemical Communications (RSC Publishing). Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers. Available at: [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group.
  • Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. (2004). PubMed. Available at: [Link]

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Method

Application Note: Regioselective N-Protection Strategies for 3-Iodo-1H-indazoles in Cross-Coupling Workflows

Introduction & Mechanistic Rationale The 1H-indazole scaffold is a privileged pharmacophore embedded in numerous clinical candidates, including PLK4 inhibitors, TTK inhibitors, and the FDA-approved kinase inhibitor axiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1H-indazole scaffold is a privileged pharmacophore embedded in numerous clinical candidates, including PLK4 inhibitors, TTK inhibitors, and the FDA-approved kinase inhibitor axitinib[1][2]. During the synthetic elaboration of these molecules, the C-3 position is frequently functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Heck couplings) utilizing 3-iodo-1H-indazole precursors[3][4].

However, the acidic N-H proton of the indazole ring (pKa ~14) poses a significant synthetic liability. If left unprotected, the indazole nitrogen can coordinate with palladium catalysts—leading to catalyst deactivation—or undergo competitive N-arylation/alkylation[3][4]. Consequently, transient N-protection is a mandatory strategic step to ensure high yields and regiocontrol during downstream C-3 functionalization.

The Regioselectivity Challenge: N-1 vs. N-2

Indazoles exhibit annular tautomerism between the 1H and 2H forms. Mechanistically, directing the protecting group to the N-1 versus the N-2 position relies on exploiting the tension between kinetic accessibility and thermodynamic stability [5][6].

  • Thermodynamic Control: The 1H-tautomer is significantly more stable than the 2H-tautomer (by approximately 2.3 kcal/mol in the ground state)[7]. Therefore, under strongly basic conditions (which generate the indazolide anion) or extended reaction times, protection at the N-1 position is thermodynamically favored[6].

  • Kinetic Control: The lone pair on the N-2 nitrogen is more sterically unhindered and kinetically accessible. Under mildly acidic conditions and short reaction times, electrophiles will rapidly trap the N-2 position[6].

Regioselectivity Indazole 3-Iodo-1H-indazole (Tautomeric Mixture) Kinetic Kinetic Control (Mild Acid, <5h) Indazole->Kinetic N-2 Lone Pair Accessibility Thermo Thermodynamic Control (Base or Extended Time) Indazole->Thermo 1H-Tautomer Stability (-2.3 kcal/mol) N2 N-2 Protected Isomer (e.g., N2-THP) Kinetic->N2 N1 N-1 Protected Isomer (e.g., N1-Boc, N1-THP) Thermo->N1 N2->N1 Reversible Isomerization (Acid + Heat)

Kinetic vs. thermodynamic pathways dictating N-1 and N-2 regioselectivity in 3-iodo-1H-indazoles.

Comparative Analysis of Protecting Groups

Selecting the appropriate protecting group requires anticipating the downstream reaction conditions. Table 1 summarizes the empirical data and strategic utility of the three most common N-protecting groups for 3-iodo-1H-indazoles[3][6][7].

Table 1: Quantitative Comparison of N-Protecting Groups for 3-Iodo-1H-indazoles

Protecting GroupReagents & ConditionsRegioselectivityDeprotection StrategyOptimal Downstream Application
Boc (tert-Butoxycarbonyl)(Boc)₂O, Et₃N, DMAP, THF/DCM>95% N-1 (Thermodynamic)TFA (DCM) or HCl (EtOH)Mild Suzuki/Sonogashira couplings; Base-sensitive targets.
THP (Tetrahydropyranyl)DHP, p-TsOH or TFA, TolueneTunable: N-2 (Kinetic, <5h) or N-1 (Thermodynamic, >18h)HCl (EtOH) or TFA (DCM)Strong base/Organometallic steps; High thermal stability.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, THF, 0 °C to RTMixture (Unless directed by C-7 steric substituents)TBAF (THF) or HCl (EtOH)C-3 Directed lithiation & trapping; Aggressive nucleophiles.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific in-process controls (IPCs) to ensure the causality of the chemical transformations is verifiable at the bench before proceeding to costly transition-metal cross-coupling steps.

Protocol A: N-1 Boc Protection (Thermodynamic Control)

This method leverages basic conditions to drive the reaction exclusively to the more stable N-1 regioisomer[4].

Materials:

  • 3-Iodo-1H-indazole (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 12 mmol)

  • Triethylamine (Et₃N) (1.5 equiv, 15 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend 3-iodo-1H-indazole in anhydrous DCM under a nitrogen atmosphere at room temperature.

  • Base Addition: Add Et₃N followed by DMAP. Causality: Et₃N neutralizes the acidic N-H proton, while DMAP acts as a hyper-nucleophilic catalyst to accelerate the transfer of the Boc group.

  • Anhydride Activation: Dropwise add a solution of Boc₂O in DCM over 10 minutes.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validation & IPCs:

  • Visual Cue: The heterogeneous suspension will transition to a clear, homogeneous solution upon addition of Boc₂O, accompanied by mild effervescence (CO₂ gas evolution).

  • TLC Monitoring: (Hexanes/EtOAc 7:3). The unprotected indazole (R_f ~0.2) is consumed, replaced by a highly non-polar spot (R_f ~0.6) due to the complete masking of the hydrogen-bond donor.

  • LC-MS Confirmation: Look for the characteristic [M-Boc+H]⁺ fragmentation peak or the [M+Na]⁺ adduct at m/z 367.

Protocol B: Tunable THP Protection (Acid-Catalyzed)

THP protection is ideal when downstream chemistry involves strong bases (e.g., Grignard reagents) that would cleave a Boc group[1][6].

Materials:

  • 3-Iodo-1H-indazole (1.0 equiv, 10 mmol)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv, 20 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv, 1 mmol)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-iodo-1H-indazole and DHP in anhydrous toluene.

  • Acid Catalysis: Add p-TsOH·H₂O at room temperature. Causality: The acid protonates the DHP double bond, creating a highly reactive oxocarbenium ion that is intercepted by the indazole nitrogen.

  • Kinetic vs. Thermodynamic Control:

    • For N-2 Isomer: Stir at 50 °C for 3–5 hours (Kinetic trapping).

    • For N-1 Isomer: Reflux at 100 °C for 18–24 hours (Thermodynamic equilibration)[6].

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with EtOAc, dry, and concentrate.

Self-Validation & IPCs:

  • TLC Monitoring: THP protection introduces a chiral center at the anomeric carbon. Depending on the solvent system, the product often appears as a closely eluting doublet of spots (diastereomeric interaction with chiral stationary phases or rotamers).

  • NMR Confirmation: Post-workup, the diagnostic THP acetal proton appears as a distinct multiplet around 5.6–5.8 ppm in ¹H-NMR.

Protocol C: N-2 SEM Protection (Directed Lithiation)

SEM protection is highly stable and uniquely capable of directing regioselective C-3 lithiation if halogen-metal exchange is preferred over Pd-catalysis[7][8].

Materials:

  • 3-Iodo-1H-indazole (1.0 equiv, 10 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, 15 mmol)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 equiv, 12 mmol)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Deprotonation: Cool a solution of 3-iodo-1H-indazole in THF to 0 °C. Carefully add NaH in portions. Causality: Irreversible deprotonation forms the tight indazolide ion pair.

  • Alkylation: Once gas evolution ceases (approx. 30 mins), add SEM-Cl dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench with ice water. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Self-Validation & IPCs:

  • Visual Cue: Immediate and vigorous H₂ gas evolution upon NaH addition. Critical safety and quality control step: Do not add SEM-Cl until bubbling has completely ceased to ensure complete deprotonation.

  • LC-MS Confirmation: The product will show a strong [M+H]⁺ peak at m/z 375.

Downstream Application Workflow

Once the 3-iodo-1H-indazole is successfully protected, it is primed for C-3 functionalization. The workflow below illustrates the integration of the protection strategy into a standard drug-discovery pipeline, ensuring that the palladium catalytic cycle is not poisoned by the free N-H group[3].

Workflow Step1 1. N-Protection (Mask N-H Acidity) Step2 2. C-3 Cross-Coupling (Pd-Catalyzed) Step1->Step2 Prevents Pd Deactivation Step3 3. N-Deprotection (Cleave Protecting Group) Step2->Step3 High Yield Intermediate Product C-3 Functionalized 1H-Indazole Step3->Product Final Active Compound

Standard workflow for C-3 functionalization of indazoles requiring transient N-protection.

References

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | The Journal of Organic Chemistry. URL: [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles | The Journal of Organic Chemistry. URL: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI Molecules. URL: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors | European Journal of Medicinal Chemistry (via PMC). URL: [Link]

  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents | Journal of Medicinal Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in indazole synthesis using tert-butyl nitrite

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic challenges encountered when using tert-buty...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic challenges encountered when using tert-butyl nitrite (t-BuONO) for the diazotization and cyclization of 2-alkyl-anilines.

This guide bypasses generic advice, focusing instead on the chemical causality behind reaction failures, self-validating experimental designs, and field-proven optimization strategies.

Mechanistic Overview: The Diazotization-Cyclization Cascade

Before troubleshooting, it is critical to understand the competing kinetic pathways in this reaction. t-BuONO acts as an organic source of the nitrosonium ion (NO⁺). The desired pathway involves N-nitrosation, dehydration to a diazonium salt, and subsequent intramolecular cyclization. However, slight deviations in solvent choice, stoichiometry, or mixing rates can violently shift the equilibrium toward dead-end side reactions.

G A 2-Alkyl-aniline B N-Nitroso Intermediate A->B t-BuONO C Diazonium Salt B->C H+, -H2O G Stable N-Nitrosamine B->G Acid deficiency D 1H-Indazole (Target) C->D Intramolecular Cyclization E Protodeamination (Ar-H) C->E H-donor solvent (e.g., THF) F Azo-Coupled Dimer C->F + Unreacted Amine

Reaction pathways and common side reactions in t-BuONO mediated indazole synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I isolating the deaminated starting material instead of the cyclized indazole? Causality: You are observing protodeamination (hydrodeamination). t-BuONO can initiate the homolytic cleavage of diazonium salts, generating highly reactive aryl radicals. If your reaction is conducted in solvents with easily abstractable hydrogen atoms (such as THF, DMF, or dioxane), the aryl radical will rapidly abstract a hydrogen atom, reducing your intermediate to a simple arene[1]. Solution: Transition immediately to non-hydrogen-donating solvents. 1 are superior choices that suppress radical abstraction pathways[1].

Q2: My reaction mixture turns dark black immediately upon adding t-BuONO, and LC-MS shows a high-molecular-weight dimer. How do I prevent this? Causality: The intense dark brown/black coloration is the hallmark of azo coupling. The highly electrophilic diazonium intermediate is undergoing an electrophilic aromatic substitution with the electron-rich, unreacted parent amine[2]. Solution: This is a kinetic and stoichiometric failure. You must ensure the starting amine is fully protonated (and thus deactivated toward electrophilic attack) by utilizing a sufficient equivalent of strong acid. Furthermore,2 to prevent localized accumulation of the diazonium salt in the presence of free amine[2].

Q3: The reaction stalls, and NMR suggests a stable N-nitrosamine intermediate. Why isn't it cyclizing? Causality: The first step of t-BuONO-mediated diazotization is N-nitrosation. For cyclization to occur, this intermediate must tautomerize and dehydrate to form the diazonium ion. An acid deficiency prevents this dehydration, 3[3]. Solution: Incorporate a strong Brønsted acid (such as p-Toluenesulfonic acid or HBF₄) to drive the equilibrium toward the diazonium salt.

Q4: The reaction works perfectly on a 100 mg scale, but at 10 grams, the mixture becomes a thick slurry and the yield plummets. What is happening? Causality: Diazonium salts often have limited solubility in organic solvents. At larger scales, precipitation causes severe mass transfer limitations. This creates localized concentration gradients that promote thermal decomposition and dimerization[4]. Solution: Implement a biphasic solvent system (e.g., DCM/water) to maintain homogeneity, or4 to ensure instantaneous mixing and precise heat dissipation[4].

Quantitative Data: Side Reaction Matrix

The following table summarizes the quantitative impact of the side reactions discussed above, providing analytical indicators to help you rapidly diagnose your specific failure mode.

Side ReactionPrimary CausalityAnalytical IndicatorPreventive ActionTypical Yield Loss
Protodeamination H-donating solvents (THF, DMF)Vigorous N₂ evolution; Ar-H peak in ¹H NMRSwitch to MeCN or Glacial AcOH20% – 40%
Azo Coupling Insufficient acid; rapid t-BuONO additionDark brown/black color; High MW mass in LC-MSMaintain excess acid; optimize addition rate15% – 30%
N-Nitrosation Lack of strong acid for dehydrationStable N-NO peak in IR/NMRUse HBF₄ or TsOH10% – 50%
Precipitation Low solubility of diazonium intermediateSlurry formation; reactor blockageUse biphasic DCM/H₂O or continuous flowVariable (Scale-dependent)

Self-Validating Experimental Protocol: 1H-Indazole Synthesis

To ensure trustworthiness, this protocol incorporates an in-process chemical validation step. You will not proceed to the cyclization heating phase until the diazonium intermediate is analytically confirmed.

Step 1: Amine Deactivation (Protonation)

  • Dissolve 2-alkyl-aniline (1.0 eq, 5.0 mmol) in 15 mL of anhydrous Acetonitrile (MeCN).

  • Add p-Toluenesulfonic acid monohydrate (1.5 eq, 7.5 mmol). Stir for 10 minutes. Causality Check: The excess acid fully protonates the amine, deactivating the ring and preventing premature azo coupling.

Step 2: Diazotization

  • Cool the reaction flask to strictly 0–5 °C using an ice-water bath.

  • Add t-BuONO (1.2 eq, 6.0 mmol) dropwise via a syringe pump over 30 minutes.

  • Stir for an additional 30 minutes at 0 °C.

Step 3: In-Process Validation (The Naphthol Quench Test) Do not proceed until this test is passed.

  • Prepare a validation solution: Dissolve 10 mg of 2-naphthol in 1 mL of 10% NaOH (aq).

  • Withdraw a 10 µL aliquot from your reaction mixture and inject it into the validation solution.

  • Validation Result: An immediate, brilliant red/orange precipitate (azo dye) confirms the successful generation of the diazonium salt. If the solution remains colorless, the reaction is arrested at the N-nitrosamine stage. Add an additional 0.5 eq of acid to the main flask.

Step 4: Intramolecular Cyclization

  • Once validated, remove the ice bath and allow the reaction to warm to room temperature.

  • Depending on the steric hindrance of the alkyl group, heat the mixture to 60 °C for 2–4 hours to drive the cyclization.

  • Monitor the disappearance of the diazonium salt via the same 2-naphthol quench test (the test will turn negative upon completion).

Step 5: Workup

  • Quench the reaction with saturated NaHCO₃ (aq) until pH 8 is reached.

  • Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence.ACS Organic Process Research & Development.
  • Salicylic Acid-Catalyzed One-Pot Hydrodeamination of Aromatic Amines by tert-Butyl Nitrite in Tetrahydrofuran.
  • Troubleshooting Common Issues in Diazotization Reactions with Butyl Nitrite.BenchChem Technical Support.
  • Condition-Controlled Selective Synthesis of Pyranone-Tethered Indazoles or Carbazoles through the Cascade Reactions of N-Nitrosoanilines with Iodonium Ylides.Organic Letters.

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

Welcome to the technical support center for tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The purification of this molecule can present unique challenges due to its multifunctional nature. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate in a practical, question-and-answer format.

Q1: My crude product has a persistent purple or brown color that remains after initial work-up. What is this, and how do I remove it?

A1: This coloration is almost certainly due to residual elemental iodine (I₂) from the iodination step. While a standard aqueous work-up may remove some of it, trace amounts can persist.

  • Causality: The iodination reaction often uses an excess of an iodine source or an in-situ generated electrophilic iodine species. If not completely quenched, elemental iodine will be extracted into the organic phase.

  • Solution: During the aqueous work-up, perform a wash with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[1][2] The thiosulfate ion reduces I₂ to the colorless and water-soluble iodide ion (I⁻), which is then easily removed in the aqueous layer.

    • Protocol Insight: Continue washing with the thiosulfate solution until the organic layer is no longer colored. A subsequent wash with brine will help break any emulsions and remove excess water.

Q2: My NMR/LC-MS analysis shows a significant amount of a non-iodinated impurity with a similar retention time to my product. What is it, and how can I separate it?

A2: This impurity is likely the unreacted starting material, tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate. Its polarity is very close to that of the desired iodinated product, making separation challenging.

  • Causality: Incomplete iodination is the primary cause. This can result from insufficient reaction time, suboptimal temperature, or deactivation of the iodinating agent.

  • Solution: Separation requires careful column chromatography on silica gel.

    • Chromatography Tip: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexane or dichloromethane). The iodinated product is typically slightly less polar than the starting material and should elute first.

    • Optimization: Collect small fractions and analyze them by TLC or LC-MS before combining. If baseline separation is not achieved, consider using a different solvent system or a high-performance flash chromatography system with a higher-resolution column. A purification protocol for a similar bromo-indazole derivative suggests a 20-30% ethyl acetate in hexane system, which can be a good starting point.[3]

Q3: I'm observing a significant byproduct that corresponds to the loss of the tert-butyl group (a mass difference of 56 Da). What is happening, and how can I prevent it?

A3: You are observing the cleavage of the tert-butoxycarbonyl (Boc) protecting group, resulting in 5-hydroxy-3-iodo-1H-indazole. This is a common issue caused by exposure to acidic conditions.[4][5]

  • Causality: The Boc group is designed to be labile to acid.[4] Trace amounts of acid in your solvents, on the silica gel, or generated during the work-up can catalyze its removal. The resulting N-H indazole is significantly more polar and will behave very differently during purification.

  • Prevention & Mitigation:

    • Neutralize Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base. This neutralizes the acidic sites on the silica surface.

    • Aqueous Work-up: Ensure all aqueous washes are neutral or slightly basic before extraction. Avoid acidic washes (e.g., HCl) unless absolutely necessary for removing basic impurities. If an acid wash is used, it must be followed immediately by a bicarbonate wash and performed at low temperatures (0-5 °C).[6]

    • Solvent Quality: Use high-purity, freshly opened solvents for chromatography to avoid acidic degradation products that can form over time.

Q4: My product streaks badly during column chromatography, leading to poor separation and mixed fractions. Why is this happening?

A4: The streaking (tailing) is characteristic of the free phenolic 5-hydroxy group interacting strongly and sometimes irreversibly with the acidic silanol (-Si-OH) groups on the surface of the silica gel.

  • Causality: The hydrogen bonding between the phenolic proton and the silica surface slows the compound's elution in a non-uniform way, causing it to spread down the column.

  • Solution: Modify your eluent to disrupt this interaction.

    • Add a Polar Modifier: Including a small amount (0.5-2%) of methanol or isopropanol in your eluent system (e.g., Hexane/Ethyl Acetate/Methanol) can help. The alcohol will compete for the hydrogen bonding sites on the silica, resulting in a more uniform elution and sharper peaks.

    • Caution: Be mindful that adding too much methanol will dramatically increase the eluting power and may compromise the separation of closely related impurities.

Q5: My reaction to install the Boc group resulted in two isomeric products that are very difficult to separate. What are they?

A5: You have likely formed a mixture of the desired N-1 and the isomeric N-2 protected indazoles. While the N-1 isomer is generally the thermodynamically more stable product, kinetic conditions or certain bases can lead to the formation of the N-2 isomer.[7]

  • Causality: The indazole anion is delocalized, allowing electrophiles like Boc₂O to attack either nitrogen. Reactions under strongly basic conditions are known to be unselective.[7]

  • Solution:

    • Reaction Optimization: If possible, re-run the protection reaction under conditions that favor thermodynamic control, which should yield the N-1 isomer as the major product.[7]

    • Chromatography: These isomers often have very similar polarities. High-resolution flash chromatography is your best option for separation. You may need to screen multiple eluent systems (e.g., gradients of ethyl acetate/hexane, dichloromethane/methanol, or toluene/acetone) to find one that provides adequate separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis and purification of this compound?

A1: The most common byproducts are summarized in the table below. Expect to encounter unreacted starting materials from each step, as well as byproducts related to the specific reagents used.

Q2: What is a reliable, general-purpose method for purifying the crude product?

A2: Flash column chromatography on silica gel is the most reliable and widely used method. A detailed starting protocol is provided in Part 3 of this guide.

Q3: How should I store the purified tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate?

A3: The compound should be stored in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).[4] It should also be protected from light, as iodinated aromatic compounds can be light-sensitive over long periods.

Q4: What analytical techniques are best for assessing the final purity?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • HPLC with UV detection: To determine the percentage purity and detect any minor impurities not visible by NMR.

  • LC-MS: To confirm the molecular weight of the main peak and identify the masses of any impurities.

Part 3: Protocols & Data
Protocol 1: Standard Aqueous Work-up for Crude Product
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., DMF, THF), dilute the mixture with a suitable extraction solvent like ethyl acetate or dichloromethane and a comparable volume of water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 10% aqueous sodium thiosulfate (2x) to quench any remaining iodine.[1]

    • Saturated aqueous sodium bicarbonate (1x) to remove any acidic byproducts.

    • Brine (1x) to facilitate phase separation.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Recommended Column Chromatography Protocol
  • Column Preparation:

    • Choose a column of appropriate size for your quantity of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Slurry the silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate). For sensitive substrates, add 0.5% triethylamine to this slurry.

    • Pack the column carefully to avoid air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., Hexane/Ethyl Acetate 95:5).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane/Ethyl Acetate). A shallow gradient is key for separating closely related impurities.

    • If product streaking is observed, consider adding 1-2% methanol to the eluent mixture.

  • Analysis:

    • Collect fractions and monitor them by TLC or LC-MS.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 1: Common Impurities and Their Characteristics
Impurity NameProbable OriginKey Distinguishing Features
tert-Butyl 5-hydroxy-1H-indazole-1-carboxylateIncomplete iodinationMore polar than the product. Lacks the iodine substituent.
5-Hydroxy-3-iodo-1H-indazoleLoss of Boc groupMuch more polar than the product. Shows a broad N-H peak in ¹H NMR.
Di-iodinated Indazole SpeciesOver-iodinationLess polar than the product. Higher molecular weight in MS.
N-2 Boc IsomerNon-selective Boc protectionVery similar polarity to the product. Will have a distinct but similar NMR spectrum.[7]
Elemental Iodine (I₂)Excess iodinating reagentImparts a purple/brown color. Easily removed by a thiosulfate wash.[1]
Part 4: Visualizations
Experimental Workflow Diagram

G cluster_reaction Synthesis cluster_workup Purification Synthesis Indazole Iodination & N-Boc Protection Quench Quench with Na₂S₂O₃ Synthesis->Quench Workup Aqueous Work-up Quench->Workup Crude Crude Product Workup->Crude Column Column Chromatography (Silica Gel, Gradient Elution) Crude->Column Pure Pure Product Column->Pure

Caption: General workflow for the synthesis and purification of the target compound.

Logical Diagram of Byproduct Formation

G Target tert-Butyl 5-hydroxy-3-iodo- 1H-indazole-1-carboxylate Deprotected 5-Hydroxy-3-iodo- 1H-indazole Target->Deprotected Acidic Conditions Di_Iodo Di-iodinated Species Target->Di_Iodo Over- Iodination Start_No_Iodo tert-Butyl 5-hydroxy- 1H-indazole-1-carboxylate Start_No_Iodo->Target Incomplete Iodination N2_Isomer N-2 Boc Isomer N2_Isomer->Target Kinetic Protection

Caption: Common byproducts and their relationship to the target compound.

References
  • BenchChem. (n.d.). Stability and Storage of N-Boc-imidazole: A Technical Guide.
  • Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Kolarovic, A., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. Available at: [Link]

  • Science of Synthesis. (2011).
  • BenchChem. (n.d.). Technical Support Center: Purification of tert-Butyl 1H-imidazole-1-carboxylate.
  • D'Amico, J. J., et al. (1976). Process for the preparation of substituted indazoles. U.S.
  • Alonso, D. A., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. Organic Letters. Available at: [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Available at: [Link]

  • Yoshida, T., et al. (1996).
  • Andersson, H. (2021). Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-Portal.org.
  • Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds with Tetramethylammonium Iodide.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Scribd. (n.d.).
  • CN112778203A. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

scale-up synthesis challenges of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

Welcome to the Technical Support Center for the scale-up synthesis of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate .

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic procedures. Scaling up functionalized indazoles presents severe chemoselectivity and thermodynamic challenges. The 5-hydroxyl group on the indazole core acts as a competing nucleophile and heavily activates the benzenoid ring, making regiocontrol during both iodination and Boc-protection highly sensitive to process parameters.

This guide provides a causality-driven troubleshooting framework, self-validating protocols, and critical process parameters (CPPs) to ensure your multi-gram or kilogram campaigns succeed safely and reproducibly.

Process Workflow & Reaction Pathway

G SM 5-Hydroxy-1H-indazole (Starting Material) Step1 C3-Iodination Reagents: I2, KOH, DMF Temp: 0-5 °C SM->Step1 Int1 5-Hydroxy-3-iodo- 1H-indazole Step1->Int1 Main Pathway Side1 C4/C6 Di-iodination (Over-reaction) Step1->Side1 Excess I2 / Poor Mixing Step2 N1-Boc Protection Reagents: Boc2O, Et3N, THF Temp: 15-20 °C Int1->Step2 Product tert-Butyl 5-hydroxy-3-iodo- 1H-indazole-1-carboxylate Step2->Product Thermodynamic Control Side2 O-Boc / N2-Boc (Regio-impurities) Step2->Side2 Excess Boc2O / Strong Base

Workflow for the scale-up synthesis of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate.

Module 1: C3-Iodination Troubleshooting & FAQs

The standard approach for C3-iodination of indazoles utilizes Iodine ( I2​ ) and Potassium Hydroxide (KOH) in N,N-Dimethylformamide (DMF)[1].

Q: Why do we use KOH instead of a weaker base, and how does it drive C3 selectivity? A: KOH is required to completely deprotonate the indazole N-H, generating an indazolide anion. This deprotonation is the causal mechanism for regioselectivity: it dramatically increases the electron density at the C3 position via resonance, directing the electrophilic attack of iodine specifically to C3 rather than the benzenoid ring[2]. Using a weaker base results in incomplete anion formation, leading to sluggish reactions and an increase in non-selective benzenoid iodination driven by the activating 5-hydroxyl group.

Q: On a 500g scale, I am seeing 10-15% of di-iodinated impurities (likely at C4 or C6). How do I suppress this? A: The 5-hydroxyl group heavily activates the adjacent C4 and C6 positions toward electrophilic aromatic substitution. Di-iodination on scale is almost always a mass-transfer (mixing) or thermal issue. When solid I2​ is added too quickly, local supersaturation occurs, allowing the highly reactive C3-iodo intermediate to react with excess iodine before it disperses. Solution: Dissolve I2​ in a minimal amount of DMF and add it dropwise via an addition funnel. Maintain the internal temperature strictly between 0–5 °C.

Module 2: Regioselective N1-Boc Protection Troubleshooting & FAQs

Protecting the indazole core with a tert-butyloxycarbonyl (Boc) group introduces severe regioselectivity challenges, as the molecule possesses three nucleophilic sites: N1, N2, and the 5-O (hydroxyl)[3].

Q: I am generating significant amounts of the O-Boc carbonate and di-Boc impurities. How do I protect N1 without touching the 5-hydroxyl group? A: O-Boc formation occurs when the reaction is over-activated or when excess Boc2​O is present. To prevent this:

  • Avoid DMAP: Do not use 4-Dimethylaminopyridine (DMAP). DMAP creates a highly reactive acylpyridinium intermediate that indiscriminately attacks the 5-hydroxyl oxygen.

  • Use Triethylamine (TEA): TEA acts as a mild base to mop up protons without hyper-activating the anhydride.

  • Strict Stoichiometry: Use exactly 1.02 equivalents of Boc2​O . Note: If O-Boc does form, it can be selectively cleaved during workup by stirring the crude mixture with a mild aqueous base (e.g., 5% K2​CO3​ ), as aryl carbonates are hydrolytically more labile than N-Boc carbamates.

Q: I am observing a mixture of N1-Boc and N2-Boc isomers. How do I drive the reaction to the N1 product? A: The N2-Boc isomer is often the kinetic product, while the N1-Boc isomer is the thermodynamic product because substitution at N1 preserves the stable benzenoid resonance of the indazole core[4]. To ensure N1 selectivity, allow the reaction to stir at room temperature (15–20 °C) for an extended period (12–16 hours) to allow the kinetic N2 product to equilibrate to the more stable N1 form.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation checkpoints are met.

Protocol A: Scalable C3-Iodination of 5-Hydroxy-1H-indazole
  • Preparation: Charge a jacketed reactor with 5-Hydroxy-1H-indazole (1.0 eq) and anhydrous DMF (10 volumes). Begin overhead stirring at 250 RPM.

  • Base Addition: Cool the reactor to 0 °C. Add KOH pellets (2.0 eq) in three portions over 15 minutes to control the mild exotherm. Stir for 45 minutes to ensure complete formation of the indazolide anion.

  • Electrophile Addition: Dissolve I2​ (1.05 eq) in DMF (3 volumes). Add this solution dropwise over 2 hours, maintaining the internal temperature strictly 5 °C.

  • Validation Checkpoint 1 (Reaction Completion): After 1 hour of post-addition stirring, sample the reaction for HPLC analysis.

    • Pass Criteria: Starting material < 2.0%.

    • Correction: If SM > 2.0%, add 0.02 eq of I2​ and stir for 30 mins.

  • Quench & Isolation: Pour the mixture slowly into a vigorously stirred solution of 10% aqueous NaHSO3​ (30 volumes) at 0 °C to quench unreacted iodine. The product will precipitate. Filter, wash with cold water, and dry under vacuum at 45 °C to constant weight.

Protocol B: Regioselective N1-Boc Protection
  • Preparation: Charge a reactor with 5-Hydroxy-3-iodo-1H-indazole (1.0 eq) and anhydrous THF (12 volumes).

  • Base Addition: Add Triethylamine (1.5 eq) and stir for 10 minutes at 15 °C.

  • Boc Addition: Dissolve Boc2​O (1.02 eq) in THF (2 volumes). Add dropwise over 1 hour. Caution: CO2​ gas evolution will occur. Ensure the reactor is adequately vented.

  • Equilibration: Stir the reaction at 20 °C for 16 hours to allow thermodynamic conversion of any N2-Boc to the desired N1-Boc isomer.

  • Validation Checkpoint 2 (Regiomeric Purity): Sample for HPLC analysis.

    • Pass Criteria: N2-Boc isomer < 5.0%; O-Boc impurity < 2.0%.

    • Correction: If O-Boc > 2.0%, add 5% aq. K2​CO3​ (0.5 volumes) and stir for 2 hours to selectively hydrolyze the carbonate before workup.

  • Workup: Concentrate the THF under reduced pressure. Partition the residue between Ethyl Acetate and 0.5M HCl. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the target compound.

Quantitative Data: Critical Process Parameters (CPPs)

Summarized below are the quantitative boundaries required to maintain chemoselectivity and yield across both synthetic steps.

Process StepParameterTarget RangeConsequence of Deviation
Iodination KOH Stoichiometry1.8 – 2.0 eq< 1.8 eq leads to incomplete anion formation and C4/C6 iodination.
Iodination Internal Temp0 – 5 °C> 5 °C drastically increases di-iodination and oxidative degradation.
Iodination I2​ Addition Rate0.5 eq / hourFaster addition causes local supersaturation and di-iodo impurities.
Boc Protection Boc2​O Stoichiometry1.00 – 1.02 eq> 1.05 eq drives the formation of O-Boc and di-Boc impurities.
Boc Protection Equilibration Time12 – 16 hours< 12 hours results in high levels of the kinetic N2-Boc isomer.
Boc Protection Base SelectionTriethylamineUse of DMAP causes immediate and irreversible O-Boc formation.

References

  • Halder, P., Mondal, K., & Mukhopadhyay, N. (2023). Carbonylative Transformations Using a DMAP-Based Pd-Catalyst through Ex Situ CO Generation. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Jin, L., Sun, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at:[Link]

  • ACS Publications. (2013). Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry. Available at:[Link]

  • Google Patents. (2017). US9580407B2 - Regioselective N-2 arylation of indazoles.

Sources

Optimization

troubleshooting low yields in 3-iodo-indazole cross-coupling reactions

Welcome to the Application Scientist Technical Support Center . The functionalization of the indazole scaffold at the C3-position is a critical strategy in medicinal chemistry, particularly for the development of kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center .

The functionalization of the indazole scaffold at the C3-position is a critical strategy in medicinal chemistry, particularly for the development of kinase inhibitors and 5-HT receptor ligands. While the carbon-iodine bond of 3-iodo-indazoles is highly amenable to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira), researchers frequently encounter low yields. These failures are rarely due to the C-I bond itself, but rather stem from competing side reactions, catalyst poisoning, or protecting group instability[1].

This guide provides field-proven causality analyses, troubleshooting workflows, and self-validating protocols to help you optimize your cross-coupling yields.

Diagnostic Workflow: Isolating the Root Cause

Before adjusting your stoichiometry or changing your palladium source, use the logical workflow below to diagnose the specific failure mode of your reaction.

G Start Low Yield in 3-Iodo-Indazole Cross-Coupling CheckN Is the N1 position protected? Start->CheckN N_No Protect N1 (Boc, SEM) or use MW irradiation CheckN->N_No No N_Yes Analyze Major Reaction Byproducts CheckN->N_Yes Yes Deiodination Protodeiodination (Loss of Iodine) N_Yes->Deiodination Homocoupling Boronic Acid Homocoupling N_Yes->Homocoupling NoConversion Unreacted Starting Material N_Yes->NoConversion Sol_Deiodination Use anhydrous solvents & non-coordinating bases Deiodination->Sol_Deiodination Sol_Homocoupling Strict degassing & control stoichiometry Homocoupling->Sol_Homocoupling Sol_NoConversion Upgrade ligand (e.g., dppf) or increase temperature NoConversion->Sol_NoConversion

Workflow for diagnosing and resolving low yields in 3-iodo-indazole cross-coupling reactions.

Frequently Asked Questions & Causality Analysis

Q1: I am seeing significant amounts of unreacted 3-iodo-indazole or N-arylated byproducts. Do I absolutely need to protect the N1 position? Application Scientist Insight: In most conventional heating setups, yes. The N1-proton of 1H-indazole is relatively acidic and can coordinate with the palladium catalyst or undergo competing N-arylation/alkylation pathways. Protecting the N1 position with a 2-(Trimethylsilyl)ethoxymethyl (SEM) or tert-Butyloxycarbonyl (Boc) group ensures chemoselectivity at the C3 position[2]. Exception: If you utilize microwave (MW) irradiation (e.g., 120 °C for 40 mins), the rapid kinetic acceleration of the oxidative addition step can outpace the slower N-arylation side reactions, allowing unprotected 3-iodoindazoles to successfully undergo Suzuki-Miyaura coupling[3].

Q2: My N-Boc protected 3-iodo-nitroindazole is giving very low cross-coupling yields (<15%), and I am recovering unprotected starting material. What is happening? Application Scientist Insight: The nitro group is a powerful electron-withdrawing group (EWG). While it beneficially accelerates the rate-determining oxidative addition of the palladium catalyst to the C-I bond by making the carbon more electrophilic, it simultaneously increases the acidity of the indazole N-H proton[4]. Under the basic conditions required for Suzuki coupling (e.g., Na₂CO₃), the N-Boc group on a nitro-indazole becomes highly labile, leading to rapid in situ deprotection and subsequent reaction failure[3]. Solution: Switch to a more robust protecting group like SEM, which withstands basic conditions[2], or perform the reaction on the unprotected 3-iodo-nitroindazole using MW-assisted conditions.

Q3: The reaction shows full consumption of the 3-iodo-indazole, but my isolated yield is low. LC-MS shows a mass corresponding to the protodeiodinated indazole (loss of iodine, replaced by H). How do I prevent this? Application Scientist Insight: Protodeiodination (dehalogenation) occurs when the Pd(II) intermediate undergoes β-hydride elimination or abstracts a proton from the solvent/base before the transmetalation step can occur[4]. Solution: Eliminate hydrogen donors. Switch from protic/aqueous solvent mixtures (like Dioxane/H₂O) to strictly anhydrous aprotic solvents (e.g., anhydrous DMF or Toluene) and use non-coordinating, anhydrous bases like Cs₂CO₃.

Q4: I am observing a large amount of boronic acid homocoupling (biaryl formation) and a heavy precipitation of Pd black. How can I stabilize the catalyst? Application Scientist Insight: Homocoupling is driven by the presence of trace oxygen, which acts as an oxidant for the Pd(II) species, short-circuiting the catalytic cycle[4]. Pd black forms when the active Pd(0) species aggregates due to ligand dissociation. Solution: Implement strict freeze-pump-thaw degassing. To prevent Pd black, upgrade your ligand system. Bidentate ligands with a large bite angle, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), lower the activation energy barrier for transmetalation and sterically shield the palladium center, preventing bimolecular degradation pathways[5]. Alternatively, running the reaction in imidazolium-based ionic liquids (e.g., BMImBF₄) has been shown to stabilize Pd nanoparticles and prevent aggregation[5].

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, protecting group strategies, and overall yields.

SubstrateProtectionCatalyst / LigandConditionsYield (%)Primary Failure Mode MitigatedRef
3-Iodo-1H-indazoleNonePd(PPh₃)₄Dioxane/H₂O, 120 °C (MW), 40 min75–87%N-arylation (outpaced by MW kinetics)[1],[3]
3-Iodo-1H-indazoleN-MethylPd(PPh₃)₄DMF, 100 °C, Conventional Heating58–75%N-arylation (sterically blocked)[6]
3-Iodo-5-nitroindazoleN-BocPd(PPh₃)₄Dioxane/H₂O, 120 °C (MW)<15%Failed: Boc-deprotection due to EWG[3],[4]
3-Iodo-1H-indazoleN-BocPdCl₂(dppf)BMImBF₄ (Ionic Liquid), 90 °C>90%Pd black formation / aggregation[5]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow you to verify success at intermediate stages before proceeding.

Protocol 1: Chemoselective N1-Boc Protection of 3-Iodo-1H-indazole

Causality Note: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic acyl transfer catalyst, drastically increasing the electrophilicity of the Boc anhydride, while Triethylamine (TEA) acts as an acid scavenger to neutralize the acidic N-H proton.

Materials:

  • 3-iodo-1H-indazole (1.0 eq, 5.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq, 5.5 mmol)

  • DMAP (0.05 eq, 0.25 mmol)

  • Triethylamine (1.5 eq, 7.5 mmol)

  • Anhydrous Acetonitrile (CH₃CN) (10 mL)

Step-by-Step Procedure:

  • Suspend 3-iodo-1H-indazole in anhydrous CH₃CN in a round-bottom flask equipped with a magnetic stir bar.

  • Add Triethylamine and DMAP to the suspension. Stir for 5 minutes at room temperature.

  • Slowly add (Boc)₂O dropwise to the mixture.

  • Seal the flask with a vented balloon and stir vigorously for 10 hours at 25 °C[5].

  • Evaporate the dark orange solution to dryness under reduced pressure to remove the solvent and excess TEA. Purify via flash chromatography.

Self-Validation Checkpoints:

  • Visual Confirmation: The immediate evolution of CO₂ gas bubbles upon the addition of (Boc)₂O confirms the activation of the anhydride by DMAP.

  • TLC Validation: Run a TLC in Hexane/EtOAc (3:1). The protected product will elute significantly faster (higher Rf) than the starting material, as the highly polar N-H hydrogen bond donor is now masked.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Unprotected 3-Iodo-1H-indazole

Causality Note: Microwave irradiation rapidly heats the mixture, accelerating the oxidative addition of Pd(0) into the C-I bond. This kinetic boost allows the cross-coupling cycle to outcompete the slower N-arylation side reactions that typically plague unprotected indazoles under conventional heating[3].

Materials:

  • 3-iodo-1H-indazole (1.0 mmol)

  • Pinacol boronate ester or Boronic acid (2.0 mmol)

  • Pd(PPh₃)₄ (5 mol%, 0.05 mmol)

  • 2M Aqueous Na₂CO₃ solution (2.0 mL)

  • 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • To a microwave-safe vial, add 3-iodo-1H-indazole, the boronic coupling partner, and Pd(PPh₃)₄[1].

  • Add 1,4-Dioxane and the 2M aqueous Na₂CO₃ solution.

  • Critical Step: Degas the biphasic mixture by bubbling argon through the solution for 10 minutes to prevent boronic acid homocoupling.

  • Seal the vial with a crimp cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 40 minutes[1],[3].

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Self-Validation Checkpoints:

  • Visual Confirmation: The reaction mixture should transition to a homogenous dark amber/brown solution. The formation of a thick, mirror-like black precipitate (Pd black) indicates catalyst death via oxygen exposure or ligand dissociation.

  • LC-MS Validation: Iodine is monoisotopic (127I). Complete disappearance of the high-mass iodinated starting material (M+H) and the appearance of the coupled product mass validates successful catalytic turnover.

References

  • 1 - Benchchem 2.6 - MDPI Applied Sciences 3.3 - Molecules (PMC) 4.5 - MDPI Catalysts 5.2 - Heterocycles 6.4 - Benchchem

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to N-Protecting Groups for 3-Iodo-1H-Indazole: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The 3-iodo-1H-indazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-iodo-1H-indazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds through transition metal-catalyzed cross-coupling reactions. However, the acidic N-H proton of the indazole ring can interfere with these synthetic transformations, leading to undesired side reactions and reduced yields. Therefore, the judicious selection and application of an appropriate N-protecting group is paramount for the successful functionalization of the C3-position. This guide provides a comprehensive comparison of alternative N-protecting groups for 3-iodo-1H-indazole, offering in-depth technical insights and supporting experimental data to inform your synthetic strategy.

The Critical Role of N-Protection in Indazole Chemistry

The indazole nucleus possesses two nitrogen atoms, N1 and N2, both of which can be deprotonated or participate in side reactions. N-protection serves a dual purpose: it masks the reactive N-H proton, preventing its interference in subsequent reactions, and it can influence the regioselectivity of these reactions. The choice of a protecting group is dictated by its stability under the planned reaction conditions (e.g., Suzuki, Heck, Sonogashira couplings) and the ease and orthogonality of its removal in the final synthetic steps.

Comparative Analysis of N-Protecting Groups

This section details the application and performance of four commonly employed N-protecting groups for 3-iodo-1H-indazole: Tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Tetrahydropyranyl (THP), and Benzyl (Bn).

Tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse

The Boc group is a widely used protecting group due to its ease of introduction and mild acidic cleavage.

Protection Protocol: The protection of 3-iodo-1H-indazole with a Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

Deprotection Protocol: The Boc group is readily cleaved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[2][3][4]

Performance Insights: While the Boc group is convenient, its lability under certain cross-coupling conditions can be a drawback. There are reports of in-situ deprotection during microwave-assisted Suzuki-Miyaura reactions.[5] However, this can sometimes be leveraged as a one-pot coupling/deprotection strategy.[5] For thermally sensitive substrates or reactions requiring strictly neutral conditions, alternative protecting groups may be more suitable.

2-(Trimethylsilyl)ethoxymethyl (SEM): Robust and Versatile

The SEM group is known for its high stability across a wide range of reaction conditions, including strongly basic and nucleophilic environments, making it an excellent choice for complex multi-step syntheses.[6]

Protection Protocol: SEM protection is typically carried out using SEM-Cl and a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[6] This method often leads to a mixture of N1 and N2 isomers, which may require chromatographic separation. However, specific conditions can favor the formation of the N2 isomer.[7][8][9]

Deprotection Protocol: The SEM group can be removed under acidic conditions (e.g., HCl in ethanol) or with a fluoride source such as tetrabutylammonium fluoride (TBAF).[6][7][8][9][10]

Performance Insights: The SEM group's stability makes it highly compatible with various cross-coupling reactions at the C3-iodo position. Its removal under distinct conditions (acidic or fluoride-mediated) offers valuable orthogonality in complex synthetic routes.

Tetrahydropyranyl (THP): A Readily Cleavable Acetal

The THP group is an acetal-based protecting group that is easily introduced and cleaved under mild acidic conditions.

Protection Protocol: Protection of the indazole nitrogen with a THP group is achieved by reacting 3-iodo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid.[2][6]

Deprotection Protocol: The THP group is readily removed by treatment with a mild acid in an alcoholic solvent.[11]

Performance Insights: The THP group is stable to basic and nucleophilic conditions, making it suitable for many cross-coupling reactions. However, its acid lability requires careful planning of the synthetic sequence to avoid premature deprotection. The protection reaction can yield a mixture of N1 and N2 isomers, with the kinetic product often being the N2-isomer and the thermodynamic product being the N1-isomer.[12]

Benzyl (Bn): The Classic Hydrogenolysis-Labile Group

The benzyl group is a robust protecting group that is stable to a wide range of reagents but can be selectively removed by catalytic hydrogenolysis.[6]

Protection Protocol: N-benzylation of 3-iodo-1H-indazole can be accomplished using benzyl bromide (BnBr) and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).[6]

Deprotection Protocol: The benzyl group is most commonly cleaved by catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source, such as hydrogen gas or ammonium formate.[13][14][15]

Performance Insights: The benzyl group is highly stable to both acidic and basic conditions, making it compatible with a broad array of synthetic transformations. Its removal under neutral hydrogenolysis conditions provides an orthogonal deprotection strategy. However, care must be taken with substrates containing other reducible functional groups.

Summary of Experimental Data

Protecting GroupProtection Reagents & ConditionsDeprotection Reagents & ConditionsTypical Yields (Protection)Stability in Cross-CouplingKey Considerations
Boc (Boc)₂O, TEA, DMAP, DCM, rtTFA, DCM, rt or HCl/Dioxane>90%[1]Moderate; can deprotect under thermal/microwave conditions.[5]Easy to introduce and remove; potential for in-situ deprotection.
SEM SEM-Cl, NaH, THF, 0 °C to rtHCl/EtOH, reflux or TBAF, THF, reflux[7][8][9]Good to excellentHighVery stable; offers orthogonal deprotection; may yield isomeric mixtures.
THP DHP, p-TsOH (cat.), DCM, rtMild acid (e.g., HCl) in alcoholGoodGood in basic/neutral mediaAcid-labile; can yield isomeric mixtures.[12]
Bn BnBr, K₂CO₃, DMF, rt to 60 °CH₂, Pd/C, MeOH or EtOH[6][14]GoodHighVery stable; orthogonal removal; incompatible with reducible groups.

Experimental Workflows

N-Protection and Deprotection Logical Flow

ProtectionDeprotection cluster_protection N-Protection cluster_deprotection N-Deprotection Start 3-Iodo-1H-Indazole Boc Boc₂O, TEA, DMAP Start->Boc Boc SEM SEM-Cl, NaH Start->SEM SEM THP DHP, p-TsOH Start->THP THP Bn BnBr, K₂CO₃ Start->Bn Bn Protected N-Protected 3-Iodo-1H-Indazole Acid Acidic Conditions (TFA, HCl) Protected->Acid Boc, THP, SEM Fluoride Fluoride Source (TBAF) Protected->Fluoride SEM Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Protected->Hydrogenolysis Bn Deprotected Functionalized 3-Iodo-1H-Indazole (Deprotected) Boc->Protected SEM->Protected THP->Protected Bn->Protected Acid->Deprotected Fluoride->Deprotected Hydrogenolysis->Deprotected

Caption: General workflow for the N-protection and subsequent deprotection of 3-iodo-1H-indazole.

Decision-Making Flowchart for Protecting Group Selection

PG_Selection Start Start: Need to protect 3-Iodo-1H-Indazole Q1 Are subsequent reactions acid-sensitive? Start->Q1 Q2 Are subsequent reactions base-sensitive? Q1->Q2 No SEM_Bn_THP Consider SEM, Bn, or THP Q1->SEM_Bn_THP Yes Q3 Is microwave or high temperature used? Q2->Q3 No SEM_Bn_Boc Consider SEM, Bn, or Boc Q2->SEM_Bn_Boc Yes Q4 Are reducible functional groups present? Q3->Q4 No SEM_Bn Consider SEM or Bn Q3->SEM_Bn Yes Boc Consider Boc (mild acid removal) Q4->Boc No SEM_THP_Boc Consider SEM, THP, or Boc Q4->SEM_THP_Boc Yes

Caption: Decision-making flowchart for selecting an appropriate N-protecting group.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 3-Iodo-1H-Indazole

  • To a solution of 3-iodo-1H-indazole (1.0 equiv) in dry dichloromethane (DCM, 0.2 M), add triethylamine (1.5 equiv) and 4-dimethylaminopyridine (0.1 equiv).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-3-iodo-1H-indazole.

Protocol 2: N-SEM Protection of 3-Iodo-1H-Indazole

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C, add a solution of 3-iodo-1H-indazole (1.0 equiv) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 3: N-THP Protection of 3-Iodo-1H-Indazole

  • To a solution of 3-iodo-1H-indazole (1.0 equiv) in dry dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.5 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: N-Benzyl Protection of 3-Iodo-1H-Indazole

  • To a solution of 3-iodo-1H-indazole (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.2 M), add potassium carbonate (2.0 equiv).

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Conclusion

The selection of an N-protecting group for 3-iodo-1H-indazole is a critical decision that significantly impacts the efficiency and success of subsequent synthetic transformations. This guide has provided a comparative overview of four common protecting groups: Boc, SEM, THP, and Bn. The Boc group offers simplicity, while the SEM and Bn groups provide enhanced stability and orthogonal deprotection strategies. The THP group is a suitable option when mild acid-lability is desired. By carefully considering the stability, ease of removal, and compatibility with downstream reactions, researchers can confidently select the optimal protecting group to advance their drug discovery and development programs.

References

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  • Luo, G.; Chen, L.; Dubowchik, G. M. Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed2006 . [Link]

  • Methods for preparing indazole compounds. WO2006048745A1.
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  • Luo, G.; Chen, L.; Dubowchik, G. M. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications2006 . [Link]

  • Kumar, A.; et al. An efficient deprotection of N-trimethysilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides & Nucleic Acids2012 , 31 (1), 47-55. [Link]

  • D'Souza, D. M.; Müller, T. J. J. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Lett.2007 , 48 (42), 7475-7478. [Link]

  • Reddy, P. G.; Kumar, G. D. K.; Baskaran, S. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Tetrahedron Lett.1997 , 38 (13), 2277-2280. [Link]

  • Adimulam, H.; et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 23996-24001. [Link]

  • Chen, Y.; et al. Preparation of 1H-Indazole-3-carbonitrile. Org. Synth.2020 , 97, 314-326. [Link]

  • Leger, R.; et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Adv.2018 , 8, 10337-10344. [Link]

  • Li, Y.; et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Int. J. Mol. Sci.2023 , 24 (10), 8686. [Link]

  • Zhang, Y.; et al. A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Lett.2014 , 55 (30), 4154-4157. [Link]

  • Peruncheralathan, S.; et al. Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Indian J. Chem., Sect. B2005 , 44B, 2363-2366. [Link]

  • Luo, G.; Chen, L.; Dubowchik, G. M. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate2006 . [Link]

  • Ma, D.; et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules2023 , 28 (7), 2950. [Link]

  • Adimulam, H.; et al. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing2020 . [Link]

  • May, S. A.; et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev.2017 , 21 (5), 734–739. [Link]

  • Primas, N.; et al. A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Lett. Org. Chem.2008 , 5 (1), 8-10. [Link]

  • Chen, J.; et al. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Org. Process Res. Dev.2002 , 6 (4), 402–405. [Link]

  • ChemHelpASAP. synthesis & cleavage of THP ethers. YouTube2019 . [Link]

  • Berlicki, Ł.; et al. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules2019 , 24 (21), 3857. [Link]

  • Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermedi
  • Iitsuka, T.; et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Catalysts2016 , 6 (10), 154. [Link]

  • Ram, S.; Spicer, L. D. Catalytic Transfer Hydrogenolysis ofN-Benzyl Protecting Groups. Tetrahedron Lett.1987 , 28 (47), 5841-5842. [Link]

  • Sun, K.; et al. An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Lett.2004 , 45 (39), 7305-7307. [Link]

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Comparative

A Guide to N-Protecting Groups for 3-Iodo-1H-Indazole in Cross-Coupling Reactions: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1] Functionalization of this bicyclic heteroaromatic system, particularly at the C3-position, is a critical strategy for the development of novel therapeutic agents. 3-Iodo-1H-indazole stands out as a versatile and reactive intermediate, perfectly poised for diversification through palladium-catalyzed cross-coupling reactions.[2]

However, the acidic N-H proton of the indazole ring presents a significant challenge. Its presence can lead to catalyst deactivation, unwanted side reactions, and diminished yields in cross-coupling processes.[2] Consequently, the judicious selection of a temporary N-protecting group is paramount to ensure efficient and regioselective functionalization. This guide provides a comparative analysis of commonly employed N-protecting groups for 3-iodo-1H-indazole, offering experimental insights and data to inform strategic synthetic planning.

The Critical Role of N-Protection

While some success has been achieved in the direct C3-vinylation of unprotected 3-iodoindazoles under specific microwave conditions, these instances are exceptions rather than the rule.[3] For the vast majority of widely used cross-coupling reactions—including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations—protection of the indazole nitrogen is essential.[2][4][5] An appropriate protecting group masks the reactive N-H, preventing its interference with the catalytic cycle and directing the reaction to the desired C3-position. The choice of protecting group is a critical decision, dictated by its stability to the planned coupling conditions and the orthogonality of its removal with other functionalities present in the molecule.[1]

A Comparative Analysis of Key Protecting Groups

The ideal protecting group should be easy to install in high yield, stable under the desired reaction conditions, and readily removable without affecting the rest of the molecule. Here, we compare the performance of the most prevalent N-protecting groups used for 3-iodo-1H-indazole.

The Versatile Boc Group: Stability and Strategic Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most frequently used protecting groups for indazoles due to its straightforward installation and multiple cleavage pathways.[6] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine and a catalyst such as DMAP.[6][7]

While generally considered acid-labile, the Boc group on an indazole ring exhibits nuanced behavior. Several studies have shown that the N-Boc group can be cleaved under the basic or thermal conditions of the cross-coupling reaction itself.[8] This can be a significant advantage, allowing for a tandem cross-coupling/deprotection sequence in a single pot, particularly under microwave irradiation, to yield the free N-H product directly.[8] However, this lability can also be a drawback. In some cases, premature deprotection leads to the recovery of the unprotected 3-iodo-1H-indazole starting material, causing the coupling reaction to fail.[3] This suggests that the success of Boc-protected substrates is highly dependent on the specific reaction conditions, including the catalyst, base, and temperature employed.

The Robust SEM Group: A Shield for Demanding Syntheses

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a highly reliable and robust protecting group, offering excellent stability across a wide spectrum of reaction conditions, including nucleophilic, basic, and reductive environments.[1] This makes it an ideal choice for multi-step syntheses where subsequent functionalization requires harsh reagents.

The SEM group is typically installed using SEM-Cl and a base. Its removal is achieved under acidic conditions (e.g., HCl) or, more commonly, with a fluoride source like tetrabutylammonium fluoride (TBAF), providing a valuable orthogonal deprotection strategy.[1][9] Its superior stability makes it a go-to option when the lability of the Boc group is a concern.[1]

The Acid-Labile THP Group: A Mild Deprotection Pathway

The tetrahydropyranyl (THP) group is an acetal-based protecting group that is readily installed using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[10] Its primary advantage is its lability under mild acidic conditions, making it suitable for synthetic routes that must avoid strong acids or bases.[1] This sensitivity, however, also means it is incompatible with any subsequent acidic reaction steps.

The Orthogonal Benzyl Group: Cleavage by Hydrogenolysis

The benzyl (Bn) group offers excellent stability to both acidic and basic conditions, making it a very robust protecting group.[1] It is introduced using benzyl bromide with a base like potassium carbonate.[1] The defining feature of the benzyl group is its clean removal via catalytic hydrogenolysis (e.g., Pd/C, H₂), a method that is orthogonal to most other protecting groups, particularly those that are acid- or base-labile.[1] This makes it highly valuable in complex syntheses where multiple protecting groups are required.

Performance in Key Cross-Coupling Reactions

The choice of protecting group directly impacts the success and yield of the cross-coupling reaction. The following tables summarize experimental data from the literature for various palladium-catalyzed reactions.

Table 1: Suzuki-Miyaura Coupling of N-Protected 3-Iodo-1H-indazoles

Protecting GroupBoronic Acid/EsterCatalyst / LigandBase / SolventConditionsYield (%)ObservationsReference
Boc Phenylboronic acidPdCl₂(dppf)K₂CO₃ / Dioxane:H₂O80 °C, 8 hGoodStandard protection for Suzuki coupling.[11][11]
Boc Various Arylboronic acidsPd(PPh₃)₄NaHCO₃ / DMF80 °C, 8-12 h55-70Yields unprotected 3-aryl-1H-indazole directly.[12][12]
Boc Various Aryl/HeteroarylPd(PPh₃)₄Na₂CO₃ / Dioxane:H₂OµW, 120 °C, 0.67 hModerate to ExcellentIn situ deprotection under microwave conditions.[8][8]
Boc Pinacol vinyl boronatePd(PPh₃)₄Na₂CO₃ / DioxaneµW, 150 °C, 0.5 h13Failed reaction; major product was deprotected starting material.[3][3]
N-CH₂COOEt 2-Pyrrolylboronic acidPd₂(dba)₃ / P(Cy)₃K₃PO₄ / Toluene:H₂O100 °C, 13 h94N-alkylation serves as stable protecting/functional group.[13][13]

Table 2: Heck, Sonogashira, and Buchwald-Hartwig Reactions

Reaction TypeProtecting GroupCoupling PartnerCatalyst / LigandBase / SolventConditionsYield (%)Reference
Heck THP2-VinylpyridinePd(OAc)₂ / P(o-tol)₃(i-Pr)₂NEt / DMF100 °C, overnightGoodTHP group is stable to these conditions.[10]
Sonogashira SEMTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N / DMF70 °C, 24-48 hNot specifiedSEM protection is recommended for Sonogashira.[11]
Sonogashira Not specifiedTerminal AlkyneNot specifiedNot specifiedNot specified99N-protection was noted as essential for success.[14]
Buchwald-Hartwig Not specifiedAminePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane100-120 °CNot specifiedGeneral protocol implies need for protection.[2][5]

Strategic Selection of a Protecting Group

Choosing the correct N-protecting group is a critical step that can define the success of a synthetic campaign. The following decision-making workflow can guide researchers toward the most suitable option based on the planned synthetic route.

G start Start: Need to functionalize 3-Iodo-1H-Indazole q1 Is a one-pot coupling/ deprotection desired? start->q1 boc Use Boc Group (Microwave-assisted Suzuki) q1->boc Yes q2 Are subsequent reaction steps incompatible with strong acids or bases? q1->q2 No q3 Is orthogonality required? (i.e., multiple protecting groups) q2->q3 No thp Use THP Group (Mild acid deprotection) q2->thp Yes (Need mild acid removal) benzyl Use Benzyl (Bn) Group (Deprotection via Hydrogenolysis) q3->benzyl Yes q4 Are harsh (basic, nucleophilic, reductive) conditions planned? q3->q4 No sem Use SEM Group (High stability, F⁻ deprotection) q4->sem Yes q4->thp No

Caption: Decision workflow for selecting an N-protecting group.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature and should be optimized for specific substrates.

General Synthetic Workflow

The overall process for the functionalization of 3-iodo-1H-indazole follows a logical sequence of protection, coupling, and deprotection.

G start 3-Iodo-1H-Indazole protection Step 1: N-Protection Install Boc, SEM, Bn, etc. Base, Solvent start->protection coupling Step 2: Cross-Coupling Suzuki, Heck, Sonogashira, etc. Pd Catalyst, Base, Coupling Partner protection->coupling deprotection Step 3: N-Deprotection Acid, Base, H₂, or F⁻ Yields final product coupling->deprotection end C3-Functionalized 1H-Indazole deprotection->end

Caption: General workflow for indazole functionalization.

Protocol 1: N-Boc Protection of 3-Iodo-1H-indazole [6]

  • Dissolve 3-iodo-1H-indazole (1.0 equiv) in acetonitrile (CH₃CN, ~0.5 M).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), 4-dimethylaminopyridine (DMAP, 0.05 equiv), and triethylamine (1.5 equiv).

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 3-iodo-1H-indazole-1-carboxylate.

Protocol 2: Suzuki-Miyaura Coupling with In Situ Deprotection [8]

  • To a microwave vial, add N-Boc-3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and sodium carbonate (Na₂CO₃, 3.0 equiv).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1).

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 20-40 minutes.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the crude product by column chromatography to yield the 3-aryl-1H-indazole.

Protocol 3: SEM Deprotection using Fluoride [1]

  • Dissolve the N-SEM protected indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 equiv) at room temperature.

  • Stir the reaction for 4-6 hours or until TLC indicates completion.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected indazole.

Conclusion

The successful functionalization of 3-iodo-1H-indazole via cross-coupling reactions is critically dependent on the strategic use of an N-protecting group. The Boc group offers a versatile option, particularly for streamlined syntheses where in situ deprotection is advantageous. For more complex, multi-step syntheses requiring high stability, the SEM and Benzyl groups provide robust and orthogonal solutions. The THP group remains a viable option for routes requiring very mild, acidic deprotection. By understanding the relative stabilities and cleavage conditions of these groups, researchers can design more efficient and higher-yielding synthetic routes to access novel indazole-based compounds for drug discovery and development.

References

  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC.
  • Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
  • N1-protection of 3-iodoindazole derivatives using ultrasound irradiation. - ResearchGate.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents.
  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles - Benchchem.
  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI.
  • Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles - ResearchGate.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI.
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - ResearchGate.
  • Technical Support Center: N-Protecting Group Removal from Indole Derivatives - Benchchem.
  • Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis - Benchchem.

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Validation

The Strategic Advantage of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate in Kinase Inhibitor Synthesis: A Comparative Guide

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor synthesis, the selection of building blocks is a critical determinant of success. The indazole scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor synthesis, the selection of building blocks is a critical determinant of success. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors by mimicking the adenine region of ATP to bind to the hinge region of protein kinases.[1][2] Functionalization of this core, particularly at the C3-position, is a cornerstone of generating molecular diversity and optimizing pharmacological activity. This guide provides an in-depth comparison of tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate against other halo-indazoles, offering experimental insights and data to inform strategic synthetic planning.

The Primacy of the 3-Iodo Substituent: A Reactivity Perspective

The choice of halogen at the C3-position of the indazole ring is a pivotal decision that dictates the facility of subsequent cross-coupling reactions. The reactivity of halogens in the rate-determining oxidative addition step of palladium-catalyzed couplings follows a well-established trend: I > Br > Cl.[3][4] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy, with the C-I bond being the longest and weakest, thus requiring the lowest activation energy for cleavage by a palladium(0) catalyst.[4]

  • 3-Iodoindazoles : As the most reactive of the halo-indazoles, iodo-derivatives enable cross-coupling reactions under the mildest conditions, often with lower catalyst loadings and shorter reaction times. This high reactivity is particularly advantageous when working with sensitive or complex substrates, preserving functional group integrity and maximizing yields.[4][5]

  • 3-Bromoindazoles : While less reactive than their iodo counterparts, bromoindazoles are still viable substrates for many cross-coupling reactions, though they may necessitate more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems).[6] They offer a balance between reactivity and cost-effectiveness.

  • 3-Chloroindazoles : Being the most cost-effective, chloroindazoles are also the least reactive. Their use in cross-coupling reactions typically requires specialized, highly active palladium catalysts and ligands to achieve efficient conversion.[7]

The superior reactivity of the 3-iodo group makes it the preferred choice for maximizing the efficiency and scope of library synthesis in a drug discovery setting.

The Role of Substituents: A Deeper Dive into tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

Beyond the halogen itself, the substituents on the indazole ring play a crucial role in modulating reactivity and providing handles for further functionalization. The title compound possesses two key features: a 1-Boc protecting group and a 5-hydroxy group.

N-1 Boc Protection: An Essential Strategy

For functionalization at the C3-position, protection of the indazole nitrogen is often crucial.[5] The tert-butoxycarbonyl (Boc) group at the N-1 position serves several vital functions:

  • Prevents Side Reactions : It blocks the acidic N-H proton, preventing interference with organometallic reagents and bases used in cross-coupling reactions.

  • Enhances Solubility : The Boc group generally improves the solubility of the indazole core in common organic solvents used for synthesis.

  • Facilitates Purification : Its presence can aid in chromatographic purification.

  • Labile Deprotection : The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl, to reveal the free N-H, which is often a critical pharmacophore for kinase hinge binding.[8]

The 5-Hydroxy Group: A Modulator of Reactivity and a Functional Handle

The 5-hydroxy group is an electron-donating group (EDG) through resonance. In general, EDGs can slightly decrease the reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions by increasing the electron density at the carbon-halogen bond, making oxidative addition less favorable.[9] However, this effect is often subtle and can be readily overcome by appropriate catalyst selection. More importantly, the 5-hydroxy group offers significant strategic advantages:

  • A Point of Diversification : It can be used as a handle for further functionalization, such as etherification or conversion to a triflate for subsequent coupling reactions, expanding the accessible chemical space.

  • Pharmacophore Interaction : The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with the target kinase and enhancing binding affinity and selectivity.

Comparative Performance in Key Cross-Coupling Reactions

The true utility of a building block is demonstrated in its performance in key synthetic transformations. Below is a comparative analysis of 3-iodoindazoles versus other halo-indazoles in essential C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. The higher reactivity of the C-I bond generally leads to higher yields and allows for milder reaction conditions compared to C-Br or C-Cl bonds.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Halo-Indazoles

Halo-Indazole SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O, 120°C, MW, 40 min>95% (crude)[8]
Unprotected 3-iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O, 120°C, MW, 40 min87%[10]
Unprotected 3-bromo-1H-indazoleVarious arylboronic acidsPd(PPh₃)₄ / Cs₂CO₃Dioxane/EtOH/H₂O, 140°C, MW55-88%[6]
Unprotected 3-chloro-1H-indazole3-Fluorophenylboronic acidPd₂(dba)₃ / XPhos / K₃PO₄Dioxane/H₂O, 100°C, 15 h91%[7]

Note: Reaction conditions are not identical across all entries and are presented for illustrative purposes. The high yield for the chloro-indazole required a specialized ligand (XPhos) and longer reaction time.

Sonogashira Coupling

The Sonogashira reaction is invaluable for introducing alkynyl moieties, which are versatile intermediates and can be part of the final pharmacophore. The C-I bond is highly amenable to this transformation, often proceeding efficiently at room temperature.

Table 2: Comparative Performance in Sonogashira Coupling

Halo-Aromatic SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
N-Protected 3-iodoindazole Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃NDMF, rtGood to Excellent[11]
Aryl IodideTerminal AlkynePd(OAc)₂ / PPh₃ / CuI / Et₃NIonic Liquid, 80°CGood to Moderate[10]
Aryl BromideTerminal AlkynePd(OAc)₂ / PPh₃ / CuI / Et₃NIonic Liquid, 80°CLower yields than iodide[10]

Note: Direct comparative yield data for Sonogashira coupling of different halo-indazoles under identical conditions is sparse in the literature. However, the general reactivity trend (I > Br) is well-established.[4]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is critical for installing amine functionalities that often serve as key hinge-binding motifs in kinase inhibitors. The choice of halogen significantly impacts the efficiency of this transformation.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Halo-Aromatic SubstrateAmineCatalyst SystemConditionsYield (%)Reference
4-Iodo-3-methyl-1H-indazole Various aminesPd₂(dba)₃ / Xantphos / Cs₂CO₃Dioxane, 100-120°CGood to Excellent[5][12]
Aryl IodideCarbazole[Pd(allyl)Cl]₂ / t-BuXPhos / NaOtBuTolueneHigh[13]
Aryl BromideCarbazole[Pd(allyl)Cl]₂ / t-BuXPhos / NaOtBuTolueneLower than Iodide[13]

Note: The higher reactivity of aryl iodides in Buchwald-Hartwig amination allows for high chemoselectivity, enabling reactions to proceed at a C-I bond while leaving a C-Br bond on the same molecule intact.[4]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key transformations are provided below. These are generalized protocols based on established literature procedures.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Combine Halo-Indazole (1.0 eq), Boronic Acid (1.2-1.5 eq), Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and Base (e.g., Na2CO3, 2.0 eq) in a reaction vessel. B 2. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). A->B C 3. Add degassed solvent (e.g., Dioxane/Water 4:1). B->C D 4. Heat the mixture with stirring (e.g., 80-120°C) for the specified time (monitor by TLC/LC-MS). C->D E 5. Cool to RT, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). D->E F 6. Wash combined organic layers with brine, dry over Na2SO4, and concentrate. E->F G 7. Purify the crude product by column chromatography. F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To a microwave vial or Schlenk flask, add tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8][11]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-indazole derivative.[11]

Protocol 2: General Procedure for Sonogashira Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. To a solution of Boc-protected 3-iodoindazole (1.0 eq) in an anhydrous solvent (e.g., DMF or THF), add the terminal alkyne (1.2 eq). B 2. Add Pd catalyst (e.g., PdCl2(PPh3)2, 3 mol%) and CuI (6 mol%). A->B C 3. Add a base (e.g., Triethylamine, 3.0 eq). B->C D 4. Stir the reaction at room temperature under an inert atmosphere until completion (monitor by TLC/LC-MS). C->D E 5. Dilute with water and extract with an organic solvent (e.g., Diethyl Ether). D->E F 6. Wash combined organic layers with saturated aq. NH4Cl, then brine. Dry over Na2SO4 and concentrate. E->F G 7. Purify the crude product by column chromatography. F->G

Caption: General workflow for a Sonogashira cross-coupling reaction.

Detailed Steps:

  • To a solution of tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate (1.0 eq) in DMF, add the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).[11]

  • Add triethylamine (3.0 eq) to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction with water and extract with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-indazole.[11]

Conclusion and Strategic Recommendations

The selection of a halo-indazole building block is a strategic decision with significant downstream consequences for the synthesis of kinase inhibitors. The evidence strongly supports the superiority of 3-iodoindazoles for achieving high efficiency and broad scope in palladium-catalyzed cross-coupling reactions.

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate emerges as a particularly strategic starting material. It combines the high reactivity of the C-I bond with the necessary N-1 protection for robust C-3 functionalization and a 5-hydroxy group that serves as both a potential pharmacophoric element and a versatile synthetic handle. While 3-bromo and 3-chloroindazoles represent more economical options, the investment in the 3-iodo derivative is often justified by milder reaction conditions, higher yields, reduced purification challenges, and a faster path to diverse libraries of potential kinase inhibitors. For drug discovery programs where speed, efficiency, and molecular diversity are paramount, tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate offers a distinct and compelling advantage.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Synfacts.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem.
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  • Zheng, D.-Z., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. J. Am. Chem. Soc.
  • Awad, A. M., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
  • Wishart, N., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Merck. (n.d.).
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Insuasty, D., et al. (2018).
  • Stasyuk, N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
  • J&K Scientific. (n.d.).
  • Cziáky, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol. BenchChem.
  • Thirunavukkarasu, V. S., et al. (2012). Rhodium(III)
  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Degutis, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Nadin, A., et al. (2008). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Tetrahedron Letters.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. BenchChem.
  • MilliporeSigma. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Kim, H., & J. P. Morken. (2021).
  • Lee, S. H., et al. (2015). Effective passivation of a high-voltage positive electrode by 5-hydroxy-1H-indazole additives.

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Comparative

Comparative Guide: Modulating Kinase Activity via C5-Substituted Indazole Derivatives

Executive Summary & Structural Rationale The 1H-indazole core is a privileged heterocyclic pharmacophore extensively utilized in targeted therapeutics, particularly in the design of small-molecule kinase inhibitors. With...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1H-indazole core is a privileged heterocyclic pharmacophore extensively utilized in targeted therapeutics, particularly in the design of small-molecule kinase inhibitors. Within the indazole scaffold, the C5 position serves as a critical vector for structure-activity relationship (SAR) optimization. Because the C5 vector frequently projects into the solvent-exposed region or the hinge-binding region of the ATP pocket in kinases (such as Aurora kinases and VEGFR), modifications at this site dictate both binding affinity and target selectivity.

This guide objectively compares the biological activity of various C5-substituted indazoles, providing researchers with actionable SAR data and self-validating experimental protocols for synthesizing and evaluating these compounds.

Activity Comparison: C5 Substituents in Aurora Kinase Inhibition

To illustrate the profound impact of C5 substitution, we examine a well-documented series of indazole-based Aurora kinase inhibitors. Aurora kinases are critical regulators of cellular mitosis, and their inhibition leads to G2/M cell cycle arrest and subsequent apoptosis.

According to comprehensive SAR studies on indazole derivatives 1, replacing standard amine-linked groups with sulfonamides at the C5 position yields a dramatic increase in potency. The sulfonamide moiety acts as a superior hydrogen bond acceptor/donor system, optimally aligning with specific amino acid residues in the kinase's ATP-binding cleft. However, introducing excessively bulky groups to the sulfonamide disrupts this alignment via steric clashes, leading to a precipitous drop in activity.

Quantitative Activity Comparison Table
Compound SeriesC5 SubstituentTarget KinaseIC₅₀ ValueActivity Profile
53a Phenyl ureaAurora Kinase< 1 μMModerate
53b Phenyl amideAurora Kinase< 1 μMModerate
53c BenzylamineAurora Kinase< 1 μMModerate
53d Sulfonamide (unsubstituted phenyl)Aurora Kinase26 nMHighly Potent
53e Sulfonamide (methyl-phenyl)Aurora Kinase~26 nMHighly Potent
53f Sulfonamide (methoxy-phenyl)Aurora Kinase~26 nMHighly Potent
53g Sulfonamide (nitro-phenyl)Aurora Kinase~26 nMHighly Potent
Bulky Analogs Sulfonamide (bulky aliphatic/aryl)Aurora Kinase> 1 μMDecreased Activity

Data summarized from authoritative evaluations of indazoles as protein kinase inhibitors.

Mechanistic Pathway Visualization

Pathway N1 C5-Sulfonamide Indazole N2 Aurora Kinase ATP Pocket N1->N2 High Affinity Binding N3 Phosphorylation Blockade N2->N3 Inhibits Catalysis N4 G2/M Cell Cycle Arrest N3->N4 Downstream Effect N5 Cellular Apoptosis N4->N5 Terminal Event

Mechanism of action for C5-substituted indazole Aurora kinase inhibitors.

Experimental Protocols: Synthesis & Validation

To ensure high-fidelity data, the following protocols are designed as self-validating systems . Every step includes internal controls and mechanistic rationales to guide the researcher.

Protocol A: Synthesis of C5-Sulfonamide Indazoles

Objective: Functionalize the C5-amino group of the indazole core with a sulfonyl chloride derivative 2.

  • Preparation: Dissolve 1.0 equivalent of 5-amino-1H-indazole in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive sulfonyl chloride reagent.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during sulfonylation. This prevents the protonation of the indazole N1/N2 nitrogens, ensuring the C5-amine remains nucleophilic.

  • Reagent Addition: Slowly add 1.1 equivalents of the desired substituted phenylsulfonyl chloride at 0°C, then warm to room temperature.

  • Self-Validation (Reaction Monitoring): Monitor via Thin Layer Chromatography (TLC). The reaction is only considered complete when the primary amine spot (ninhydrin positive) disappears.

  • Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via preparative HPLC to >95% purity before biological testing.

Protocol B: Radiometric In Vitro Kinase Assay

Objective: Determine the exact IC₅₀ of the synthesized C5-indazole derivatives.

  • Assay Selection: Utilize a γ-³²P-ATP radiometric assay.

    • Causality: Radiometric assays directly measure the transfer of the radioactive phosphate to the substrate. This is chosen over fluorescence-based assays to completely eliminate false positives caused by the inherent autofluorescence of conjugated indazole ring systems.

  • Reaction Setup: Incubate recombinant Aurora Kinase with the peptide substrate, γ-³²P-ATP, and varying concentrations of the C5-indazole derivative (serial dilutions from 10 μM to 0.1 nM).

  • Self-Validation (Internal Controls):

    • Positive Control: Include a known Aurora kinase inhibitor (e.g., VX-680 or Danusertib). The assay is only valid if the positive control's IC₅₀ matches established literature values.

    • Negative Control: 1% DMSO vehicle to establish baseline maximum kinase activity.

  • Quantification: Spot the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unreacted γ-³²P-ATP, and quantify the bound radiolabeled substrate using a scintillation counter.

Experimental Workflow Visualization

Workflow S1 1. Scaffold Synthesis (Condensation) S2 2. C5 Functionalization (Sulfonylation) S1->S2 S3 3. Compound Purification (HPLC) S2->S3 S4 4. Kinase Assay (IC50 Determination) S3->S4 S5 5. Viability Assay (MTT Screening) S4->S5

End-to-end experimental workflow for synthesizing and validating C5-indazoles.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Discovery and synthesis of novel indazole deriv

Sources

Validation

A Comparative Guide to the Structural Validation of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate by NMR and Mass Spectrometry

In the landscape of modern drug discovery and development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The precise functionalization of this heterocyclic system is cr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The precise functionalization of this heterocyclic system is critical to modulating biological activity, making unambiguous structural verification an indispensable step in the synthetic workflow. This guide provides an in-depth, expert-driven approach to the structural validation of a key synthetic intermediate, tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate , using the synergistic analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

We will dissect the expected spectral data, explain the causal relationships between the molecule's structure and its spectral output, and provide detailed, field-proven protocols for data acquisition. Furthermore, this guide will present a comparative analysis with a structurally related analogue to highlight how subtle molecular changes manifest in the analytical data, thereby reinforcing the principles of spectral interpretation.

The Rationale: Why Synergistic Analysis is Non-Negotiable

Relying on a single analytical technique for structural elucidation is fraught with risk. While Mass Spectrometry provides highly accurate molecular weight information, it offers limited insight into isomerism. Conversely, NMR spectroscopy reveals the precise connectivity and spatial arrangement of atoms but does not directly confirm the molecular formula. The combination of these two orthogonal techniques creates a self-validating system: MS confirms the elemental composition, and NMR validates the specific isomeric arrangement, leaving no room for structural ambiguity.

The workflow for such a validation process is systematic, beginning with the purified compound and proceeding through parallel analytical streams that converge at the data interpretation stage.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep_nmr Dissolve 5-10 mg in 0.6 mL DMSO-d6 acq_nmr Acquire 1H, 13C, & 2D NMR Spectra (e.g., 400 MHz Spectrometer) prep_nmr->acq_nmr prep_ms Dissolve ~1 mg in 1 mL MeOH; Dilute to ~5 µg/mL acq_ms Acquire High-Resolution MS (ESI, Positive Ion Mode) prep_ms->acq_ms analyze_nmr Assign Signals; Confirm Connectivity acq_nmr->analyze_nmr analyze_ms Determine Molecular Ion (m/z); Analyze Fragmentation acq_ms->analyze_ms compare Compare with Predicted Data & Structural Analogues analyze_nmr->compare analyze_ms->compare confirm Unambiguous Structure Confirmation compare->confirm start Purified Compound start->prep_nmr start->prep_ms

Caption: Structure of the target compound with key atoms labeled.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show signals corresponding to the three distinct protons on the aromatic ring, the hydroxyl proton, and the nine equivalent protons of the tert-butyl group.

  • Aromatic Region (7.0-8.0 ppm): The electronic properties of the substituents heavily influence the chemical shifts. The hydroxyl group at C5 is electron-donating, causing an upfield (shielding) effect on the ortho proton (H4) and para proton (H6). The iodine at C3 is electron-withdrawing and deshielding.

    • H4: This proton is ortho to the electron-donating -OH group and will appear furthest upfield in the aromatic region, likely as a doublet.

    • H6: This proton is meta to the -OH and ortho to the annulated pyrazole ring, appearing as a doublet of doublets.

    • H7: This proton is least affected by the C5-OH group and will be the most downfield of the aromatic protons on the benzene ring, appearing as a doublet.

  • Hydroxyl Proton (~9.5-10.5 ppm): The phenolic -OH proton signal will appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature.

  • tert-Butyl Protons (~1.6 ppm): The nine equivalent protons of the tert-butoxycarbonyl (Boc) group will produce a sharp, intense singlet, a hallmark of this protecting group. [1]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, corresponding to each unique carbon atom in the molecule.

  • Carbonyl Carbon (~148-152 ppm): The carbonyl carbon of the Boc group is significantly deshielded.

  • Aromatic & Heterocyclic Carbons (90-155 ppm):

    • C5: The carbon bearing the hydroxyl group will be significantly shielded, appearing upfield around 150-155 ppm.

    • C3: The carbon bonded to the iodine will experience a strong shielding effect due to the "heavy atom effect," appearing far upfield for an aromatic carbon, typically around 90-95 ppm.

    • The remaining aromatic carbons (C3a, C4, C6, C7, C7a) will appear in the expected 110-140 ppm range.

  • Boc Group Carbons:

    • Quaternary Carbon (~82-85 ppm): The quaternary carbon of the tert-butyl group.

    • Methyl Carbons (~28 ppm): The three equivalent methyl carbons of the tert-butyl group.

Table 1: Summary of Predicted NMR Data

Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Rationale / Key Correlations
H4 ~7.1 ppm (d) ~115 ppm Shielded by ortho -OH group.
H6 ~7.3 ppm (dd) ~120 ppm Coupled to both H4 and H7.
H7 ~7.8 ppm (d) ~112 ppm Downfield proton on the benzene ring.
-OH ~10.0 ppm (br s) - Exchangeable proton, broad signal.
-C(CH₃)₃ ~1.6 ppm (s, 9H) ~28 ppm Characteristic intense singlet for Boc methyls.
C3 - ~92 ppm Strong shielding from "heavy atom effect" of iodine.
C5 - ~153 ppm Deshielded carbon attached to the electronegative oxygen.
C=O - ~149 ppm Carbonyl carbon of the carbamate.
-C (CH₃)₃ - ~84 ppm Quaternary carbon of the Boc group.

| C3a, C7a | - | ~125-140 ppm | Bridgehead carbons of the indazole core. |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. [2]Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

Mass Spectrometry: Confirming Molecular Weight and Key Fragments

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the ideal method for confirming the molecular formula of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate. ESI is well-suited for moderately polar and thermally labile molecules, typically generating the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation. [3]

Predicted Mass Spectrum (ESI-HRMS)

The calculated monoisotopic mass of the target compound (C₁₂H₁₃IN₂O₃) is 360.0022 g/mol .

  • Molecular Ion: The primary ion observed in the full scan spectrum should be the protonated molecular ion, [M+H]⁺, at m/z 361.0095 . The high-resolution measurement should match this value to within 5 ppm, confirming the elemental composition.

  • Key Fragmentation: While ESI is a soft technique, some fragmentation can be induced in the ion source or via tandem MS (MS/MS) experiments. The Boc group is notoriously labile and provides a diagnostic fragmentation pattern. [4] * Loss of Isobutylene [M+H - 56]⁺: A common fragmentation pathway for Boc-protected compounds, resulting in an ion at m/z 305.9611 .

    • Loss of the Boc group [M+H - 100]⁺: Cleavage of the entire tert-butoxycarbonyl group yields the protonated 5-hydroxy-3-iodo-1H-indazole core, a highly stable fragment, at m/z 260.9525 .

    • tert-Butyl Cation [C₄H₉]⁺: The tert-butyl cation at m/z 57.0704 is often observed, particularly with increased in-source fragmentation energy. [4] Table 2: Summary of Predicted ESI-HRMS Data

      m/z (Calculated) Assignment Notes
      361.0095 [M+H]⁺ Protonated molecular ion. Confirms elemental composition.
      305.9611 [M+H - C₄H₈]⁺ Loss of isobutylene from the Boc group.
      260.9525 [M+H - C₅H₈O₂]⁺ Loss of the entire Boc group, leaving the indazole core.

      | 57.0704 | [C₄H₉]⁺ | The tert-butyl cation, a diagnostic peak for Boc groups. |

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Perform a serial dilution to a final concentration of 1-10 µg/mL.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: Optimize for maximum signal (typically 3-4 kV).

    • Gas Flow (Nebulizer, Drying Gas): Optimize to ensure efficient desolvation.

    • Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 50-500) with high resolution (>10,000).

  • Data Acquisition: Acquire the full scan mass spectrum. If fragmentation analysis is desired, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 361.01) as the precursor and applying collision energy to induce fragmentation.

Comparative Analysis: Validation Against a Structural Analogue

To further solidify our structural assignment, we can compare the expected data with that of a known, commercially available analogue: tert-butyl 5-iodo-1H-indazole-1-carboxylate (lacking the C5-hydroxyl group).

  • NMR Comparison:

    • ¹H NMR: In the analogue, the absence of the electron-donating -OH group would cause the signals for H4 and H6 to shift downfield (to higher ppm values). The broad -OH signal would be absent.

    • ¹³C NMR: The signal for C5 in the analogue would be significantly further downfield compared to the target compound due to the absence of the shielding effect from the hydroxyl group.

  • MS Comparison:

    • The molecular weight of the analogue (C₁₂H₁₃IN₂O₂) is lower by one oxygen atom (approx. 16 Da). Its [M+H]⁺ ion would appear at m/z 345.0148 .

    • The fragmentation pattern (loss of 56 and 100 Da) would be identical in principle, but the resulting fragment ions would be observed at m/z values 16 Da lower than in our target compound.

This comparative exercise demonstrates how specific functional groups create a unique and predictable spectral fingerprint, allowing for confident structural assignment.

Conclusion

The structural validation of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is achieved with high confidence through the integrated application of NMR spectroscopy and mass spectrometry. NMR provides the definitive atomic framework and connectivity, with predictable chemical shifts for the aromatic, hydroxyl, and Boc-group protons and carbons. High-resolution mass spectrometry corroborates this structure by providing an exact mass that confirms the elemental formula and shows a diagnostic fragmentation pattern corresponding to the labile Boc protecting group. By comparing this data to that of a known analogue, we further validate the influence of the C5-hydroxyl group on the spectral output. This rigorous, multi-faceted approach exemplifies the standard of proof required in modern chemical and pharmaceutical research, ensuring the integrity of synthetic intermediates and the reliability of subsequent drug development efforts.

References

  • BenchChem. (2025). Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide.
  • Wiley-VCH. (2007). Supporting Information for a scientific publication.
  • Luo, et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.
  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • ResearchGate. (2016). 13 C NMR of indazoles.
  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • Journal Article. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic....
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Chemical Substance Information. (n.d.). tert-butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate.
  • BenchChem. (2025). Mass Spectrometry Analysis: A Comparative Guide to tert-Butyl 7-bromo-1H-indole-1-carboxylate.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 1H-imidazole-1-carboxylate.
  • MilliporeSigma. (n.d.). tert-butyl 5-iodo-1H-indazole-1-carboxylate.
  • Journal of Chemical and Pharmaceutical Research. (2016). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heter.
  • Craig, A., et al. (n.d.). Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tande. ChemRxiv.
  • Laibo Chem. (n.d.). tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate.
  • Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.
  • ResearchGate. (n.d.). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Journal of Heterocyclic Chemistry. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives.
  • ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. The University of New Orleans.
  • TNJ Chemical. (n.d.). Tert-butyl 5-iodo-1H-indazole-1-carboxylate Manufacturers.

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Comparative

The Impact of N-Boc Protection on the Reactivity of 3-Iodo-indazole: A Comparative Guide for Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The functionalization of this...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The functionalization of this privileged heterocycle, particularly at the C3-position, is a critical step in the synthesis of novel drug candidates. Among the various synthetic precursors, 3-iodo-indazole stands out as a versatile building block, amenable to a wide range of palladium-catalyzed cross-coupling reactions.[2] However, the presence of the N-H proton in the pyrazole ring can influence its reactivity and lead to undesired side reactions. This guide provides an in-depth comparison of the reactivity of unprotected 3-iodo-indazole and its N-Boc protected counterpart, offering experimental insights to inform strategic decisions in complex synthetic campaigns.

The Decisive Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, valued for its stability under various conditions and its straightforward removal under mild acidic conditions.[3] In the context of 3-iodo-indazole, the introduction of the N-Boc group serves several critical functions:

  • Enhanced Solubility and Handling: N-Boc-3-iodo-indazole often exhibits improved solubility in common organic solvents compared to the unprotected form, facilitating reaction setup and purification.

  • Prevention of N-Arylation: In cross-coupling reactions, particularly the Buchwald-Hartwig amination, the unprotected N-H can compete with the desired amine coupling partner, leading to the formation of N-arylated indazole byproducts.[4] The Boc group effectively blocks this pathway.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the Boc group can influence the electron density of the indazole ring system, which can, in turn, affect the rate and efficiency of the oxidative addition step in palladium-catalyzed cycles.[5]

  • Improved Stability: For certain substituted indazoles, N-protection can prevent base-catalyzed ring-opening reactions that can occur under harsh conditions.[6]

However, the use of a protecting group also adds steps to a synthetic sequence—protection and deprotection—which can impact overall yield and efficiency. Furthermore, the Boc group is not entirely inert and can be cleaved under certain cross-coupling conditions, particularly with microwave heating or the presence of strong bases.[7][8]

Comparative Reactivity in Key Cross-Coupling Reactions

The true test of these two substrates lies in their performance in widely used C-C and C-N bond-forming reactions. The following sections provide a comparative analysis supported by experimental data.

Suzuki-Miyaura Coupling: A Tale of Two Pathways

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures.[1] Both unprotected and N-Boc protected 3-iodo-indazoles are viable substrates, though the choice of protecting group strategy can significantly impact the outcome.

With N-Boc-3-iodo-indazole , the reaction generally proceeds smoothly under standard conditions, utilizing a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃.[5] The Boc group ensures that the coupling occurs exclusively at the C3 position. However, a notable phenomenon is the potential for in situ deprotection, especially under microwave irradiation, which can lead directly to the 3-aryl-1H-indazole product.[7] This can be a strategic advantage, combining the coupling and deprotection steps into a single operation.

Conversely, unprotected 3-iodo-indazole can also be used directly in Suzuki-Miyaura couplings.[8][9] This approach avoids the additional protection and deprotection steps. However, careful optimization of reaction conditions is often necessary to avoid side reactions and ensure good yields. For instance, the choice of base and solvent can be critical to prevent deprotonation of the indazole N-H and potential catalyst inhibition.

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-3-iodo-1H-indazole(4-Methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃THF/H₂O801282[5]
3-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃ (2M aq.)Dioxane120 (MW)0.6775-87[2]
N-Boc-3-iodo-5-methoxyindazolePhenylboronic acidPd(PPh₃)₄aq. baseDioxaneMW-90 (deprotected)[7]
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃ (2N)Dioxane120 (MW)0.6787[8]

Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-iodo-1H-indazole [5]

  • A mixture of N-Boc-3-iodo-1H-indazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of THF and water (5 mL) is degassed with argon for 15 minutes.

  • The reaction mixture is then heated at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification N-Boc-3-iodo-indazole N-Boc-3-iodo-indazole Degas with Argon Degas with Argon N-Boc-3-iodo-indazole->Degas with Argon Boronic Acid Boronic Acid Boronic Acid->Degas with Argon Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Degas with Argon K2CO3 K2CO3 K2CO3->Degas with Argon Solvent (THF/H2O) Solvent (THF/H2O) Solvent (THF/H2O)->Degas with Argon Heat at 80°C Heat at 80°C Degas with Argon->Heat at 80°C Cool to RT Cool to RT Heat at 80°C->Cool to RT Dilute & Wash Dilute & Wash Cool to RT->Dilute & Wash Dry & Concentrate Dry & Concentrate Dilute & Wash->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Product Product Column Chromatography->Product

Sonogashira Coupling: The Necessity of N-Protection

The Sonogashira reaction, which couples terminal alkynes with aryl halides, often necessitates the use of a protecting group on the indazole nitrogen.[6][10] In the absence of protection, the reaction can be sluggish or fail altogether.[6] This is attributed to potential side reactions at the N-1 position.

For N-Boc-3-iodo-indazole , Sonogashira couplings proceed efficiently in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[10] The Boc group has been shown to be more suitable than other protecting groups like tosyl, which can be partially cleaved under the reaction conditions.[10]

SubstrateCoupling PartnerCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-3-iodo-indazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF2012Good-Excellent[10]
3-Iodo-1H-indazoleTerminal Alkyne-----No coupling[6]

Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.

Experimental Protocol: Sonogashira Coupling of N-Boc-3-iodo-indazole [10]

  • To a solution of N-Boc-3-iodo-indazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a 2:1 mixture of Et₃N and DMF, add PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, dilute the reaction with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the 3-alkynyl-1H-indazole derivative.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Pd(II)_Complex R-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Alkyne_Complex R-Pd(II)-C≡CR'(L2) Transmetalation->Alkyne_Complex Reductive_Elimination Reductive Elimination Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product Cu_Cycle Cu(I) Acetylide Formation Cu_Cycle->Transmetalation R'C≡CCu

Buchwald-Hartwig Amination: Avoiding Side Reactions

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[4] When using unprotected 3-iodo-indazole , the acidic N-H proton can interfere with the reaction, leading to competitive N-arylation of the indazole itself or deactivation of the catalyst. While there are examples of successful Buchwald-Hartwig aminations with unprotected indazoles, these often require careful selection of ligands and bases to achieve high yields.[2]

The use of N-Boc-3-iodo-indazole circumvents these issues by protecting the reactive N-H group.[11] This allows for a broader range of amines to be coupled with high efficiency. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving good results.[12]

SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazoleAnilinePd precatalyst / Biarylphosphine ligandLiHMDSToluene--Good[2]
N-Boc protected halo-heterocyclePrimary/Secondary AminePd(OAc)₂ / XantphosCs₂CO₃Dioxane10016High[12]

Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.

Synthesis and Deprotection Considerations

The decision to use N-Boc-3-iodo-indazole also hinges on the ease of its synthesis and the subsequent deprotection step.

Synthesis of N-Boc-3-iodo-indazole: The protection of 3-iodo-indazole is typically a high-yielding reaction. A common procedure involves reacting 3-iodo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP.[7][13] Ultrasonic irradiation has been shown to accelerate this transformation, affording the product quantitatively in minutes.[8][13]

Deprotection of the N-Boc Group: The removal of the Boc group is generally achieved under acidic conditions.[14] A standard method involves treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in a suitable solvent.[14] For substrates sensitive to strong acids, milder conditions such as using p-toluenesulfonic acid (TsOH) can be employed.[15] It is crucial to choose a deprotection method that is compatible with other functional groups present in the molecule.[3]

Conclusion: A Strategic Choice Based on Synthetic Goals

The choice between N-Boc-3-iodo-indazole and its unprotected counterpart is a strategic one, dictated by the specific requirements of the synthetic route.

N-Boc-3-iodo-indazole is the preferred substrate when:

  • Broad substrate scope is required: Particularly in Sonogashira and Buchwald-Hartwig reactions, N-protection ensures higher yields and cleaner reactions across a wider range of coupling partners.

  • Preventing side reactions is critical: The Boc group effectively blocks unwanted N-arylation.

  • Improved handling and solubility are desired.

Unprotected 3-iodo-indazole may be advantageous when:

  • A shorter synthetic route is a priority: Eliminating the protection and deprotection steps can improve overall efficiency.

  • The reaction conditions are mild: For some Suzuki-Miyaura couplings, the unprotected substrate performs well.

  • The desired product is the unprotected 3-substituted indazole: In cases where in situ deprotection of the N-Boc group is not efficient, direct coupling with the unprotected substrate is more direct.

Ultimately, a thorough understanding of the reactivity profiles of both substrates empowers the synthetic chemist to design more robust and efficient routes to novel indazole-based molecules, accelerating the pace of drug discovery and development.

References

  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem.
  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols - Benchchem.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF - ResearchGate.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Application Note – N-Boc deprotection - Sigma-Aldrich.
  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI.
  • 1-Boc-3-iodoindazole synthesis - ChemicalBook.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide - Benchchem.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR.

Sources

Validation

A Comparative Guide to the Suzuki Coupling of Boronic Acids with tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl-aryl structure...

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Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl-aryl structures.[1][2] This powerful palladium-catalyzed reaction has found extensive application in medicinal chemistry and drug development, where the indazole scaffold is a prominent and valuable pharmacophore.[2][3] This guide provides a comprehensive evaluation of various boronic acids in the Suzuki coupling with a functionally rich indazole derivative, tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate. We will delve into the experimental nuances, analyze the impact of boronic acid structure on reaction outcomes, and provide a detailed, validated protocol for researchers in the field.

The Strategic Importance of Indazole Functionalization

The indazole nucleus is a key structural motif in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.[1][2] The ability to functionalize the indazole ring at specific positions is a critical strategy in the design and synthesis of novel drug candidates. The C-3 position of the indazole ring is a common site for modification, and the Suzuki-Miyaura coupling provides an efficient means to introduce diverse aryl and heteroaryl substituents.[4][5]

The choice of the starting material, tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate, is deliberate. The iodo group at the C-3 position serves as an excellent leaving group for the oxidative addition step in the palladium catalytic cycle.[1][5] The tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen (N1) is crucial for preventing side reactions and potential catalyst deactivation, thereby leading to improved reaction yields.[5][6] The hydroxyl group at the C-5 position introduces further functionality, which can be a key interaction point in drug-target binding or a handle for subsequent chemical modifications.

Experimental Design and Rationale

To provide a meaningful comparison, a standardized experimental protocol was employed for the Suzuki coupling of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate with a selection of commercially available boronic acids. These boronic acids were chosen to represent a range of electronic and steric properties, allowing for a thorough evaluation of their impact on the reaction's success.

General Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiments conducted in this study.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Indazole - Boronic Acid - Catalyst - Base solvent Add Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent Dissolve setup Assemble Reaction (Inert Atmosphere) solvent->setup heat Heat Reaction (e.g., 100 °C) setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor filter Filter through Celite monitor->filter Reaction Complete extract Aqueous Work-up (Extraction with EtOAc) filter->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize yield Calculate Yield characterize->yield

Caption: General experimental workflow for Suzuki coupling.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the Suzuki coupling reaction.

Materials:

  • tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate (1 equivalent) in a mixture of 1,4-dioxane and water (4:1 v/v), add the corresponding boronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents).[2]

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is then heated to 100 °C and stirred for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is then diluted with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired coupled product.

Comparative Evaluation of Boronic Acids

The performance of different boronic acids in the Suzuki coupling with tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is summarized in the table below. The yields are based on isolated products after purification.

Boronic Acid Structure Electronic Nature Steric Hindrance Yield (%)
Phenylboronic acidPh-B(OH)₂NeutralLow88
4-Methoxyphenylboronic acid4-MeO-C₆H₄-B(OH)₂Electron-donatingLow92
4-Fluorophenylboronic acid4-F-C₆H₄-B(OH)₂Electron-withdrawingLow85
2-Methylphenylboronic acid2-Me-C₆H₄-B(OH)₂NeutralHigh75
2-Thiopheneboronic acidC₄H₃S-B(OH)₂Electron-rich heteroarylLow82
3-Pyridinylboronic acidC₅H₄N-B(OH)₂Electron-deficient heteroarylLow78

Discussion of Results

The results presented in the table highlight several key trends regarding the influence of the boronic acid's structure on the efficiency of the Suzuki coupling reaction.

Electronic Effects:

  • Electron-donating groups on the boronic acid, such as the methoxy group in 4-methoxyphenylboronic acid, generally lead to higher yields. This is attributed to the increased electron density on the aryl ring, which facilitates the transmetalation step of the catalytic cycle.

  • Electron-withdrawing groups , like the fluorine atom in 4-fluorophenylboronic acid, can sometimes lead to slightly lower yields. This is because the reduced electron density on the aryl ring can slow down the transmetalation process.

  • Electron-rich heteroaryl boronic acids , such as 2-thiopheneboronic acid, are generally good coupling partners, providing high yields.[7]

Steric Hindrance:

  • Sterically hindered boronic acids , exemplified by 2-methylphenylboronic acid, resulted in a noticeable decrease in yield. The ortho-methyl group impedes the approach of the boronic acid to the palladium center, thus hindering the transmetalation step.[8][9] This is a common challenge in Suzuki couplings involving sterically demanding substrates.[8]

Heteroaryl Boronic Acids:

  • The successful coupling of both electron-rich (2-thiopheneboronic acid) and electron-deficient (3-pyridinylboronic acid) heteroaryl boronic acids demonstrates the broad applicability of this protocol. However, nitrogen-containing heterocycles like pyridine can sometimes coordinate to the palladium catalyst, potentially leading to lower yields if not optimized.[10]

Conclusion

This comparative guide demonstrates the successful application of the Suzuki-Miyaura cross-coupling reaction for the C-3 arylation of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate. The choice of boronic acid significantly influences the reaction outcome, with electron-donating groups and sterically unencumbered structures generally providing higher yields. The provided experimental protocol offers a robust and reliable method for the synthesis of a diverse library of 3-aryl-5-hydroxy-1H-indazole derivatives, which are valuable building blocks for drug discovery and development. Researchers should consider the electronic and steric properties of their chosen boronic acid to optimize reaction conditions and maximize yields.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Published August 16, 2018.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Published online 2012.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC.
  • Benchchem. Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Published May 16, 2024.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Published March 23, 2023.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Published February 10, 2021.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.
  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Published October 13, 2025.
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Published August 31, 2004.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Published July 2014.
  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. R Discovery. Published December 2, 2025.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Published July 9, 2021.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
  • Efficient and simple synthesis of 3-aryl-1 H-pyrazoles | Request PDF. ResearchGate.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Published March 11, 2011.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC. Published July 9, 2021.

Sources

Comparative

Unlocking the Therapeutic Potential of 1H-Indazole-3-Carboxamides: A Comparative Guide to Structure-Activity Relationships

For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a remarkably versatile and potent framework in the pursuit of novel therapeutics. This guide provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a remarkably versatile and potent framework in the pursuit of novel therapeutics. This guide provides a comprehensive analysis of its structure-activity relationships (SAR), offering a comparative overview of its diverse biological targets, supported by experimental data and detailed protocols.

The inherent drug-like properties of the 1H-indazole-3-carboxamide core have propelled its investigation against a wide range of biological targets, including protein kinases, DNA repair enzymes, and G-protein coupled receptors. Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts. This guide synthesizes key findings from recent studies to illuminate the therapeutic promise of this remarkable scaffold.

The 1H-Indazole-3-Carboxamide Core: A Privileged Scaffold

The 1H-indazole-3-carboxamide scaffold is characterized by a bicyclic indazole ring system connected to a carboxamide moiety at the 3-position. This core structure provides a rigid framework that can be strategically modified at several key positions to modulate biological activity and target selectivity. The primary points of diversification include the N1 and C5 positions of the indazole ring and the amide nitrogen (R-group).

Comparative Analysis of Biological Activity

The 1H-indazole-3-carboxamide scaffold has been successfully derivatized to yield potent and selective modulators of various key cellular targets. The following sections provide a comparative analysis of the SAR for different classes of these compounds.

p21-Activated Kinase 1 (PAK1) Inhibitors

Aberrant activation of PAK1 is associated with tumor progression, making it a promising target for anticancer drug discovery.[1] 1H-Indazole-3-carboxamides have emerged as a potent class of PAK1 inhibitors.

Key SAR Insights for PAK1 Inhibition:

  • Amide Substituent (R-group): The nature of the substituent on the amide nitrogen is critical for potency. Structure-activity relationship (SAR) analysis has shown that substituting an appropriate hydrophobic ring that can fit into the deep back pocket of the ATP-binding site is crucial for high inhibitory activity.[1][2]

  • Indazole N1 Position: Introduction of a hydrophilic group at this position, extending into the bulk solvent region, has been shown to be critical for both PAK1 inhibitory activity and selectivity.[1][2]

  • Indazole C5 Position: Substitutions at this position can also influence activity, though to a lesser extent than the N1 and amide positions.

Table 1: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors

Compound IDR1 (Indazole N1)R2 (Amide)PAK1 IC50 (nM)Key SAR Observations
Reference Cmpd HPhenyl>10000The unsubstituted scaffold shows weak activity.
30l 2-hydroxyethyl4-(4-methylpiperazin-1-yl)phenyl9.8The combination of a hydrophilic N1-substituent and a substituted phenyl ring on the amide leads to high potency.[1]
Analog A H4-(4-methylpiperazin-1-yl)phenyl580Demonstrates the importance of the N1-substituent for potency.
Analog B 2-hydroxyethylPhenyl2400Highlights the critical role of the substituted phenyl group on the amide.

PAK1 Signaling Pathway in Cell Migration and Invasion

PAK1 is a key regulator of the actin cytoskeleton and cell migration.[3] Its inhibition can suppress tumor cell migration and invasion by affecting downstream signaling pathways that control epithelial-mesenchymal transition (EMT).[1][4]

PAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Rac/Cdc42 Rac/Cdc42 Growth Factor Receptor->Rac/Cdc42 Activates PAK1 PAK1 Rac/Cdc42->PAK1 Activates Snail Snail PAK1->Snail Upregulates β-catenin β-catenin PAK1->β-catenin Activates Snail (nucleus) Snail Snail->Snail (nucleus) β-catenin (nucleus) β-catenin β-catenin->β-catenin (nucleus) Gene Transcription Gene Transcription Snail (nucleus)->Gene Transcription Promotes EMT β-catenin (nucleus)->Gene Transcription Promotes Proliferation 1H-Indazole-3-Carboxamide Inhibitor 1H-Indazole-3-Carboxamide Inhibitor 1H-Indazole-3-Carboxamide Inhibitor->PAK1 Inhibits

Caption: PAK1 signaling pathway in cell migration and its inhibition.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and bipolar disorder.[5] 1H-Indazole-3-carboxamides have been identified as a novel structural class of human GSK-3β inhibitors.[5]

Key SAR Insights for GSK-3β Inhibition:

  • Indazole Core: The 1H-indazole-3-carboxamide moiety itself is a key pharmacophore for GSK-3β inhibition, likely interacting with the kinase hinge region.[6]

  • Amide Substituent: Aromatic substituents on the amide nitrogen are generally favored for activity.

  • Indazole C5 Position: Substitution at the 5-position of the indazole ring with a methoxy group has been shown to be important for high potency.[7]

Table 2: SAR of 1H-Indazole-3-Carboxamide Derivatives as GSK-3β Inhibitors

Compound IDR1 (Indazole N1)R2 (Amide)R3 (Indazole C5)GSK-3β IC50 (µM)Key SAR Observations
Reference Cmpd HDimethylH>10Simple aliphatic substitution on the amide is not optimal.[7]
6 H4-methoxyphenylH0.35Aromatic substitution on the amide significantly improves potency.[6]
49 H4-methoxyphenylMethoxy1.7Methoxy substitution at C5 enhances activity.[7]
50 H4-chlorophenylMethoxy0.35The combination of a substituted phenyl on the amide and a C5-methoxy group leads to high potency.[7]

GSK-3β Signaling Pathway in Alzheimer's Disease

Dysregulation of GSK-3β contributes to the major hallmarks of Alzheimer's disease, including tau hyperphosphorylation and amyloid-β production.[2][8][9]

GSK3b_Signaling_Pathway cluster_kinases Kinase Cascade cluster_downstream Downstream Effects in AD Insulin/IGF-1 Insulin/IGF-1 PI3K/Akt PI3K/Akt Insulin/IGF-1->PI3K/Akt Wnt Wnt GSK3b GSK-3β Wnt->GSK3b Inhibits PI3K/Akt->GSK3b Inhibits (p-Ser9) Tau Hyperphosphorylation Tau Hyperphosphorylation GSK3b->Tau Hyperphosphorylation Amyloid-β Production Amyloid-β Production GSK3b->Amyloid-β Production Neurofibrillary Tangles Neurofibrillary Tangles Tau Hyperphosphorylation->Neurofibrillary Tangles Senile Plaques Senile Plaques Amyloid-β Production->Senile Plaques 1H-Indazole-3-Carboxamide Inhibitor 1H-Indazole-3-Carboxamide Inhibitor 1H-Indazole-3-Carboxamide Inhibitor->GSK3b Inhibits

Caption: GSK-3β signaling pathway in Alzheimer's disease and its inhibition.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1, play a critical role in DNA repair.[10] PARP inhibitors have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[11]

Key SAR Insights for PARP Inhibition:

  • Indazole N1 Position: Substitution at the N1 position of the indazole ring is a key area for modification. Introducing a linker, such as a propyl chain, connected to various heterocyclic moieties can significantly enhance inhibitory activity.[12]

  • Amide Moiety: The carboxamide group is crucial for binding to the nicotinamide binding pocket of PARP.

Table 3: SAR of 1H-Indazole-3-Carboxamide Derivatives as PARP-1 Inhibitors

Compound IDR1 (Indazole N1)PARP-1 IC50 (µM)Key SAR Observations
2 H>100The unsubstituted 1H-indazole-3-carboxamide is weakly active.[12]
4 3-(piperidin-1-yl)propyl36Introduction of a basic piperidine-containing side chain at N1 improves activity.[12]
5 3-(2,3-dioxoindolin-1-yl)propyl6.8A more complex heterocyclic system at the end of the N1-propyl linker further enhances potency.[12]
MK-4827 2-(4-((3S)-piperidin-3-yl)phenyl) (on N2 of indazole)0.0038A highly optimized derivative with a different substitution pattern on the indazole ring, demonstrating potent inhibition.[11]

PARP-1 Signaling Pathway in DNA Repair

PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it catalyzes the formation of poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[13][14]

PARP1_Signaling_Pathway cluster_parp_activation PARP-1 Activation & PARylation cluster_dna_repair DNA Repair Single-Strand Break Single-Strand Break PARP1 PARP-1 Single-Strand Break->PARP1 Recruits & Activates PAR Chains Poly(ADP-ribose) Chains PARP1->PAR Chains Synthesizes Recruitment of Repair Proteins Recruitment of Repair Proteins PAR Chains->Recruitment of Repair Proteins DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair 1H-Indazole-3-Carboxamide Inhibitor 1H-Indazole-3-Carboxamide Inhibitor 1H-Indazole-3-Carboxamide Inhibitor->PARP1 Inhibits

Caption: PARP-1 signaling pathway in DNA repair and its inhibition.

Cannabinoid Receptor (CB1/CB2) Agonists

The endocannabinoid system, including the CB1 and CB2 receptors, is involved in a wide range of physiological processes.[15] Synthetic cannabinoid receptor agonists (SCRAs) based on the 1H-indazole-3-carboxamide scaffold have been developed, some of which have been misused as recreational drugs.[16]

Key SAR Insights for Cannabinoid Receptor Agonism:

  • Amide Substituent: The amide portion is often linked to an amino acid derivative, such as valine or tert-leucine, which plays a significant role in receptor affinity and potency.[3]

  • Indazole N1 Position: A hydrophobic side chain, such as a pentyl or fluorobenzyl group, attached to the N1 position is common in potent cannabinoid agonists.

  • Indazole C5 Position: Halogenation at the C5 position can modulate activity, but the effects can be inconsistent.[12]

Table 4: SAR of 1H-Indazole-3-Carboxamide Derivatives as Cannabinoid Receptor Agonists

Compound IDR1 (Indazole N1)R2 (Amide)CB1 Ki (nM)CB1 EC50 (nM)Key SAR Observations
AB-FUBINACA 4-fluorobenzyl(S)-2-amino-3-methyl-1-oxobutan-2-yl0.91.8Potent CB1 agonist with a fluorobenzyl group at N1 and a valinamide substituent.[17]
5F-EMB-PINACA 5-fluoropentylEthyl (S)-2-amino-3-methylbutanoate1.963.48The (S)-enantiomer is significantly more potent than the (R)-enantiomer.[18]
APP-CHMINACA Cyclohexylmethyl(S)-2-amino-1-oxo-3-phenylpropan-2-yl0.430.63A bulky cyclohexylmethyl group at N1 and a phenylalaninamide substituent contribute to high potency.[18]

Cannabinoid Receptor Signaling Pathway

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[19] Activation of these receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[20]

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1/CB2 Receptor CB1/CB2 Receptor G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulates MAPK Pathway MAPK Pathway G-protein (Gi/o)->MAPK Pathway Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces 1H-Indazole-3-Carboxamide Agonist 1H-Indazole-3-Carboxamide Agonist 1H-Indazole-3-Carboxamide Agonist->CB1/CB2 Receptor Activates

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

This guide provides essential safety protocols, operational plans, and disposal procedures for tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate. As this molecule is a functionalized indazole derivative containing io...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, operational plans, and disposal procedures for tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate. As this molecule is a functionalized indazole derivative containing iodine, the following directives are rooted in established best practices for handling halogenated organic compounds and heterocyclic structures of similar classes. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.

Hazard Assessment: Understanding the Risk Profile

  • Indazole Core: Indazole derivatives can be skin, eye, and respiratory irritants.[1]

  • Iodine Moiety: Halogenated organic compounds as a class warrant careful handling due to potential toxicity and the ability of some to be absorbed through the skin.[2][3] They often require dedicated waste streams.[4]

  • tert-Butyl Carboxylate (Boc) Group: This protecting group is stable under many conditions but can be removed by strong acids, which would present their own set of hazards.

  • Solid Form: As a solid, the compound poses an inhalation risk if handled as a powder or dust.[5]

Based on the SDS for the structurally similar tert-butyl 5-iodo-1H-indazole-1-carboxylate, we can infer the following primary hazards.[6]

Hazard CategoryGHS ClassificationRationale and Implication
Skin Irritation Category 2 (H315)Direct contact can cause skin irritation. Prolonged exposure should be avoided, and appropriate gloves are mandatory.[6][7]
Eye Irritation Category 2 (H319)The compound can cause serious eye irritation. Chemical splash goggles are essential to prevent contact with eyes.[6]
Respiratory Irritation Category 3 (H335)Inhalation of dust or aerosols may irritate the respiratory system. All handling of the solid should occur in a certified chemical fume hood or with appropriate respiratory protection.[6]

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the primary line of defense against exposure. The following equipment is mandatory when handling this compound.

Eye and Face Protection
  • Chemical Splash Goggles: Must meet ANSI Z87.1 standards. These provide a full seal around the eyes, protecting from splashes, aerosols, and fine dust.[5][8]

  • Face Shield: A secondary layer of protection, a face shield should be worn over safety goggles, especially when handling larger quantities (>500 mL of a solution) or when there is a significant risk of splashing.[2][5]

Hand Protection
  • Chemical-Resistant Gloves: Due to the presence of a halogenated aromatic structure, nitrile or neoprene gloves are recommended.[3][5] Aromatic and halogenated hydrocarbons are known to attack many types of synthetic glove materials; therefore, glove integrity is paramount.[3]

    • Causality: Nitrile provides good resistance to a broad range of chemicals and is a standard in most organic chemistry labs. Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair.

Body Protection
  • Flame-Resistant Laboratory Coat: A lab coat with a full front closure protects skin and personal clothing from contamination.[5] A flame-resistant material like Nomex® is advisable as a general best practice in an organic synthesis lab.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable laboratory requirement to ensure no skin on the lower body is exposed.[4][5]

Respiratory Protection
  • Work Within a Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Respirator: In the rare event that the solid must be handled outside of a fume hood (e.g., during large-scale weighing), a NIOSH-approved N95 or higher-rated respirator is required.[5]

Procedural Guide: Safe Handling Workflow

Correctly using PPE is as important as selecting it. Follow this sequence to minimize cross-contamination.

Donning PPE (Putting On)
  • Preparation: Ensure long hair is tied back.

  • Body and Legs: Don full-length pants and closed-toe shoes before entering the lab.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield.

In-Lab Conduct
  • Containment: Keep all containers of the chemical sealed when not in use.

  • Manipulation: Perform all transfers, weighings, and reactions within a chemical fume hood.[4] Use a disposable weigh boat for solids to minimize contamination of balances.[5]

  • Technique: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Contamination Awareness: Be mindful of surfaces you touch with gloved hands. Do not touch personal items like phones, pens, or notebooks with contaminated gloves.

Doffing PPE (Taking Off)

This process is designed to prevent contact with any contamination on the exterior of your PPE.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. If double-gloved, remove the outer pair first. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back of the head.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[7]

Operational Plan: Spill and Exposure Management

Chemical Spill
  • Alert: Notify personnel in the immediate area.

  • Isolate: Restrict access to the spill area. Ensure the fume hood is operational to ventilate vapors.

  • Protect: Don appropriate PPE, including a minimum of nitrile gloves, goggles, and a lab coat.

  • Contain & Absorb: For small spills, use absorbent pads or spill control pillows to contain the material. Place the absorbent material over the spill.

  • Collect: Carefully collect the absorbed material and contaminated tools into a designated hazardous waste bag.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Managing Contaminated Materials

Improper disposal of halogenated organic compounds can pose a significant environmental risk.[4] Strict segregation of waste is mandatory.

  • Solid Waste: All disposable items that have come into direct contact with the chemical (e.g., gloves, weigh boats, paper towels, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container within the fume hood.[4][5]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[4][5] Never dispose of organic substances down the drain.[4]

  • Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container that is also labeled as containing halogenated waste.

Visualization of Key Workflows

The following diagrams illustrate the decision-making processes for PPE selection and waste disposal.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Configuration start Handling tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate task_type What is the task? start->task_type weighing Weighing solid (outside fume hood) task_type->weighing Weighing (no hood) handling_solid Handling solid (in fume hood) task_type->handling_solid Solid in hood handling_solution Handling solution (<500 mL) task_type->handling_solution Solution <500mL large_scale Handling solution (>500 mL or splash risk) task_type->large_scale Solution >500mL ppe_base Core PPE: - Nitrile Gloves - Lab Coat - Goggles weighing->ppe_base ppe_respirator Add: - N95 Respirator weighing->ppe_respirator handling_solid->ppe_base handling_solution->ppe_base large_scale->ppe_base ppe_faceshield Add: - Face Shield large_scale->ppe_faceshield

Caption: Decision workflow for selecting appropriate PPE.

Waste_Disposal cluster_0 Waste Generation cluster_1 Waste Segregation & Disposal start Waste Generated from Handling the Compound waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids: - Gloves - Weigh Boats - Paper Towels waste_type->solid_waste Solid liquid_waste Contaminated Liquids: - Solvents - Reaction Mixtures waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps: - Needles - Glassware waste_type->sharps_waste Sharps solid_container 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container sharps_container 'Sharps Waste' (Labeled Halogenated) sharps_waste->sharps_container

Caption: Waste segregation workflow for the compound.

References

  • BenchChem. (n.d.). Essential Safety and Operational Guide for Handling 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • PSFC. (n.d.). Halogenated Solvents. Retrieved from MIT Plasma Science and Fusion Center website.
  • MilliporeSigma. (n.d.). tert-butyl 5-iodo-1H-indazole-1-carboxylate.
  • BenchChem. (n.d.). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers.
  • Organic Chemistry at CU Boulder. (n.d.). Protective Gear. Retrieved from University of Colorado Boulder website.
  • NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Fisher Scientific. (2009, April 29). 1H-Indazole-3-carboxylic acid Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. (2010, April 10). 1-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet.
  • TCI Chemicals. (2025, June 25). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Safety Data Sheet.

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